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(2R,5R)-2,5-Dimethylmorpholine Documentation Hub

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  • Product: (2R,5R)-2,5-Dimethylmorpholine
  • CAS: 1130061-44-7

Core Science & Biosynthesis

Foundational

The Strategic Synthesis of Chiral 2,5-Disubstituted Morpholines: An In-depth Technical Guide for Drug Development Professionals

Abstract The morpholine scaffold is a cornerstone in modern medicinal chemistry, prized for its favorable physicochemical properties that often impart improved aqueous solubility, metabolic stability, and desirable pharm...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The morpholine scaffold is a cornerstone in modern medicinal chemistry, prized for its favorable physicochemical properties that often impart improved aqueous solubility, metabolic stability, and desirable pharmacokinetic profiles to drug candidates. Among its many variations, the chiral 2,5-disubstituted morpholine motif presents a unique three-dimensional architecture that is crucial for precise molecular recognition and biological activity. This guide provides a comprehensive overview of the key synthetic strategies for accessing these valuable chiral building blocks, offering field-proven insights into the causality behind experimental choices, detailed step-by-step protocols, and a comparative analysis of the various methodologies.

Introduction: The Privileged Status of 2,5-Disubstituted Morpholines in Drug Discovery

The strategic incorporation of a chiral 2,5-disubstituted morpholine ring can significantly influence the therapeutic efficacy and safety of a drug molecule. The defined stereochemistry at the C2 and C5 positions allows for the precise orientation of substituents, enabling optimal interactions with biological targets. This level of stereochemical control is paramount in modern drug design, where enantiomeric purity is a regulatory and clinical necessity. This guide will delve into the practical and efficient synthesis of these vital heterocyclic scaffolds, equipping researchers with the knowledge to select and implement the most suitable synthetic route for their specific drug discovery program.

Key Synthetic Strategies and Methodologies

The synthesis of chiral 2,5-disubstituted morpholines can be broadly categorized into several strategic approaches, each with its own set of advantages and limitations. The choice of strategy is often dictated by the desired stereochemistry (cis or trans), the nature of the substituents, and the availability of starting materials.

Chemoenzymatic Synthesis: Harnessing Biocatalysis for Enantiocontrol

A powerful approach that combines the selectivity of enzymes with the versatility of organic synthesis allows for the construction of both cis- and trans-2,5-disubstituted morpholines with excellent enantiopurity.[1][2] This strategy leverages the exquisite enantioselectivity of hydroxynitrile lyase in the key initial step.

Workflow Overview:

chemoenzymatic_synthesis aldehyde Aldehyde cyanohydrin Chiral Cyanohydrin aldehyde->cyanohydrin Hydroxynitrile Lyase, HCN amino_ester Diastereomerically Pure Amino Ester cyanohydrin->amino_ester 1. Reduction 2. Transimination 3. Reduction cyclization_precursor Cyclization Precursor amino_ester->cyclization_precursor Reduction & Protection disubstituted_morpholine cis- or trans-2,5-Disubstituted Morpholine cyclization_precursor->disubstituted_morpholine 1. Cyclization 2. Reductive Detosylation

Caption: Chemoenzymatic synthesis of 2,5-disubstituted morpholines.

Causality Behind Experimental Choices:

The use of hydroxynitrile lyase in the initial step is critical as it establishes the first stereocenter with high fidelity, dictating the absolute configuration of the final product. The subsequent one-pot reduction-transimination-reduction sequence is a highly efficient method for converting the cyanohydrin to a diastereomerically pure amino ester, minimizing purification steps and maximizing yield. The final cyclization and reductive detosylation complete the synthesis, providing access to both cis and trans isomers depending on the cyclization conditions.[2]

Experimental Protocol: Synthesis of a Chiral Cyanohydrin

  • To a solution of the starting aldehyde (1.0 equiv) in a suitable buffer (e.g., citrate buffer, pH 5.5), add the hydroxynitrile lyase enzyme.

  • Cool the mixture to 0 °C and add a source of cyanide (e.g., HCN or a cyanide salt with a proton source) dropwise while maintaining the temperature.

  • Stir the reaction at 0 °C until completion, monitoring by TLC or HPLC.

  • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude chiral cyanohydrin, which is often of sufficient purity for the next step.

Diastereoselective Synthesis from the Chiral Pool: Leveraging Amino Acids

Natural and unnatural amino acids serve as excellent chiral starting materials for the synthesis of trans-2,5-disubstituted morpholines. This approach takes advantage of the inherent stereochemistry of the amino acid to control the configuration of the C5 position of the morpholine ring. A particularly effective method involves an iodine-mediated 6-exo-trig cyclization.[3][4]

Workflow Overview:

amino_acid_synthesis amino_acid Chiral Amino Acid intermediate Acyclic Precursor amino_acid->intermediate Multi-step conversion iodomorpholine Iodinated Morpholine Intermediate intermediate->iodomorpholine Iodine, Base trans_morpholine trans-2,5-Disubstituted Morpholine iodomorpholine->trans_morpholine Reduction (e.g., NaBH4)

Caption: Diastereoselective synthesis from chiral amino acids.

Causality Behind Experimental Choices:

The iodine-mediated cyclization proceeds via an iodonium ion intermediate, with the subsequent intramolecular nucleophilic attack of the hydroxyl group occurring in a stereospecific manner to afford the trans product. The choice of a 6-exo-trig cyclization is favored by Baldwin's rules, ensuring efficient ring closure. The displacement of the resulting iodine atom with a hydride provides a methyl group at the C2 position, but this position can be further functionalized.[3]

Experimental Protocol: Iodine-Mediated Cyclization

  • Dissolve the acyclic amino acid-derived precursor (1.0 equiv) in a suitable solvent such as acetonitrile.

  • Add a base (e.g., sodium bicarbonate, 3.0 equiv).

  • To the stirred suspension, add a solution of iodine (2.0 equiv) in the same solvent dropwise at room temperature.

  • Stir the reaction for 30 minutes to 1 hour, monitoring by TLC.

  • Upon completion, quench the reaction with aqueous sodium thiosulfate solution.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography to yield the trans-2-iodo-5-substituted morpholine derivative.

Intramolecular Michael Addition: A Versatile Cyclization Strategy

Intramolecular Michael additions, both oxa- and aza-Michael variants, provide a versatile route to 2,5-disubstituted morpholines. This strategy involves the cyclization of a precursor containing a nucleophilic oxygen or nitrogen and an α,β-unsaturated carbonyl moiety. While this method can produce both cis and trans diastereomers, the ratio can often be influenced by the reaction conditions.

Workflow Overview (Oxa-Michael Addition):

oxa_michael_addition amino_alcohol Chiral Amino Alcohol precursor Oxa-Michael Precursor amino_alcohol->precursor Alkylation with Michael Acceptor morpholine_mixture cis/trans-2,5-Disubstituted Morpholine Mixture precursor->morpholine_mixture Base (e.g., K-OtBu) separated_isomers Separated cis and trans Isomers morpholine_mixture->separated_isomers Chromatography

Caption: Synthesis via intramolecular oxa-Michael addition.

Causality Behind Experimental Choices:

The key to this strategy is the regioselective N-alkylation of the starting amino alcohol with a suitable Michael acceptor (e.g., ethyl 4-bromocrotonate). The subsequent base-mediated intramolecular conjugate addition of the hydroxyl group to the electron-deficient double bond forms the morpholine ring. The diastereoselectivity of the cyclization can be sensitive to temperature and the nature of the base and solvent. The resulting diastereomeric mixture can then be separated by chromatography.

Experimental Protocol: Intramolecular Oxa-Michael Addition

  • To a solution of the N-protected chiral amino alcohol (1.0 equiv) in a suitable solvent (e.g., THF), add a base such as potassium tert-butoxide (1.1 equiv) at 0 °C.

  • Stir the mixture for a short period before adding the Michael acceptor precursor.

  • Allow the reaction to proceed at 0 °C, monitoring its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to separate the cis and trans diastereomers.

Palladium-Catalyzed Hydroamination: A Modern Approach

Palladium-catalyzed intramolecular hydroamination has emerged as a powerful and stereoselective method for the synthesis of 2,5-disubstituted morpholines. This approach typically starts from readily available carbamate-protected aziridines, which undergo nucleophilic attack by an unsaturated alcohol, followed by a palladium-catalyzed cyclization of the resulting aminoalkene.[5][6]

Workflow Overview:

pd_hydroamination aziridine Carbamate-Protected Aziridine aminoalkene Aminoalkene aziridine->aminoalkene Unsaturated Alcohol, Lewis Acid morpholine 2,5-Disubstituted Morpholine aminoalkene->morpholine Pd Catalyst

Caption: Palladium-catalyzed hydroamination for morpholine synthesis.

Causality Behind Experimental Choices:

The Lewis acid-catalyzed ring-opening of the aziridine by the unsaturated alcohol is a key step that sets up the substrate for the subsequent hydroamination. The palladium catalyst facilitates the intramolecular addition of the N-H bond across the alkene, forming the morpholine ring with high diastereoselectivity. The choice of the palladium catalyst and ligands is crucial for achieving high yields and stereocontrol.

Experimental Protocol: Palladium-Catalyzed Hydroamination

  • In a glovebox, combine the aminoalkene substrate (1.0 equiv), a palladium catalyst (e.g., Pd(dba)₂), and a suitable phosphine ligand in a reaction vessel.

  • Add a suitable anhydrous solvent (e.g., toluene).

  • Seal the vessel and heat the reaction to the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction by GC-MS or LC-MS.

  • Once the reaction is complete, cool to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the desired 2,5-disubstituted morpholine.

Comparative Analysis of Synthetic Strategies

The selection of an appropriate synthetic route depends on several factors, including the desired stereoisomer, the availability of starting materials, and the scalability of the process.

StrategyKey Starting MaterialsPredominant Isomer(s)Key AdvantagesKey Limitations
Chemoenzymatic Synthesis Aldehydescis and trans (tunable)High enantioselectivity (>99% ee), access to both diastereomers.[1][2]Requires specialized enzymes, multi-step synthesis.
From Amino Acids Chiral Amino AcidstransExcellent diastereoselectivity, utilizes readily available chiral pool.[3][4]Primarily yields trans isomers, multi-step conversion of amino acid.
Intramolecular Michael Addition Chiral Amino AlcoholsMixture of cis and transVersatile, readily available starting materials.Often produces diastereomeric mixtures requiring separation.
Palladium-Catalyzed Hydroamination Aziridines, Unsaturated AlcoholsDiastereoselective (often a single isomer)High diastereoselectivity, convergent approach.[5][6]Requires handling of potentially sensitive organometallic catalysts.

Conclusion and Future Outlook

The synthesis of chiral 2,5-disubstituted morpholines is a dynamic field of research with significant implications for drug discovery and development. The methodologies outlined in this guide, from chemoenzymatic and chiral pool approaches to modern catalytic methods, provide a robust toolkit for accessing these valuable scaffolds. As our understanding of asymmetric catalysis deepens, we can anticipate the development of even more efficient, selective, and sustainable methods for the construction of these and other complex chiral heterocycles, further empowering the creation of next-generation therapeutics.

References

  • Ingemann, S., & Schoemaker, H. E. (2010). Enantioselective Chemoenzymatic Synthesis of cis- and trans-2,5-Disubstituted Morpholines. The Journal of Organic Chemistry, 75(11), 3699–3707. [Link][1][2]

  • Ingemann, S., & Schoemaker, H. E. (2010). Enantioselective chemoenzymatic synthesis of cis- and trans-2,5-disubstituted morpholines. Radboud Repository. [Link]

  • Bera, S., & Panda, G. (2011). I2-Mediated Diversity Oriented Diastereoselective Synthesis of Amino Acid Derived trans-2,5-Disubstituted Morpholines, Piperazines, and Thiomorpholines. ACS Combinatorial Science, 13(6), 612–617. [Link][3][4]

  • Bera, S., & Panda, G. (2012). I2-Mediated Diversity Oriented Diastereoselective Synthesis of Amino Acid Derived trans-2,5-Disubstituted Morpholines, Piperazines, and Thiomorpholines. ACS Figshare. [Link]

  • Michael, J. P., & Cirillo, P. F. (2001). Stereoselective synthesis of 2,5-disubstituted morpholines using a palladium-catalyzed hydroamination reaction. Chemical Communications, (18), 1772–1773. [Link][5][6]

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696–8709. [Link]

  • Zhong, H., Ding, T., Guo, Q., Tian, Z., Yu, P., & Jiang, X. (2022). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers, 9(12), 3295–3300. [Link]

  • Lanman, B. A., & Myers, A. G. (2004). Efficient, stereoselective synthesis of trans-2,5-disubstituted morpholines. Organic Letters, 6(6), 1045–1047. [Link]

  • Arshad, F., Khan, M. F., Akhtar, W., Alam, M. M., Nainwal, L. M., Kaushik, S. K., Akhter, M., Parvez, S., Hasan, S. M., & Shaquiquzzaman, M. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(35), 11843–11848. [Link]

  • Wolfe, J. P., & Rossi, M. A. (2009). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 11(16), 3730–3733. [Link]

  • Belokon, Y. N., & Maleev, V. I. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

Sources

Exploratory

Technical Whitepaper: Structural Elucidation of (2R,5R)-2,5-Dimethylmorpholine via 1H NMR

This technical guide is structured to provide a comprehensive workflow for the structural elucidation of (2R,5R)-2,5-Dimethylmorpholine using 1H NMR. Unlike its symmetric isomer (2,6-dimethylmorpholine) or its diaza-anal...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to provide a comprehensive workflow for the structural elucidation of (2R,5R)-2,5-Dimethylmorpholine using 1H NMR. Unlike its symmetric isomer (2,6-dimethylmorpholine) or its diaza-analog (2,5-dimethylpiperazine), this molecule presents a unique challenge due to its constitutional asymmetry .

Executive Summary

The (2R,5R)-2,5-dimethylmorpholine isomer represents a critical chiral scaffold in drug discovery, particularly as a pharmacophore in receptor antagonists and enzyme inhibitors.

The primary analytical challenge lies in its lack of symmetry . Unlike the 2,6-isomer, which often possesses a


 axis or plane of symmetry rendering protons equivalent, the 2,5-substitution pattern breaks the symmetry of the morpholine ring entirely. This results in a 1H NMR spectrum where every proton and carbon atom is magnetically distinct , creating a complex second-order spectrum that requires rigorous conformational analysis for correct assignment.

Structural & Conformational Analysis

Stereochemical Definition

The (2R,5R) configuration designates the trans -isomer.[1]

  • C2 Center (R): Adjacent to Oxygen.

  • C5 Center (R): Adjacent to Nitrogen.

Because the heteroatoms at positions 1 (Oxygen) and 4 (Nitrogen) are different, the molecule belongs to the


 point group (asymmetric). Consequently, the methyl groups at C2 and C5 are chemically non-equivalent.
Conformational Dynamics

Morpholine rings predominantly adopt a chair conformation. For the (2R,5R)-trans isomer, the substituents cannot both occupy the thermodynamically favorable equatorial positions simultaneously.

  • Conformer A: 2-Me (Equatorial) / 5-Me (Axial)

  • Conformer B: 2-Me (Axial) / 5-Me (Equatorial)

Implication for NMR: At room temperature, the spectrum typically reflects a weighted average of these two conformers due to rapid ring flipping. However, due to the different steric and electronic environments of Oxygen vs. Nitrogen, one conformer often predominates. The anomeric effect (involving the oxygen lone pair) and the steric bulk on Nitrogen (N-H or N-R) will bias this equilibrium.

Experimental Protocol

To ensure reproducibility and spectral resolution, the following protocol is recommended.

Sample Preparation[2]
  • Solvent: Chloroform-

    
     (
    
    
    
    ) is the standard choice for resolution.
    • Note: If the N-H proton signal is broad or exchanging rapidly, switching to DMSO-

      
       can stabilize the N-H bond via hydrogen bonding, sharpening the coupling to H5 and H3 protons.
      
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual

    
     (7.26 ppm).
    
Acquisition Parameters[3]
  • Field Strength: Minimum 400 MHz recommended; 600 MHz preferred to resolve the complex multiplet structures of H3 and H6.

  • Pulse Sequence: Standard zg30 (30° pulse) with a relaxation delay (

    
    ) of 
    
    
    
    2.0 seconds to ensure accurate integration of methyl signals.

Spectral Assignment Strategy

The assignment relies on distinguishing the two "halves" of the molecule based on the electronegativity difference between Oxygen (3.44) and Nitrogen (3.04).

The Deshielding Hierarchy

Protons adjacent to Oxygen will appear downfield relative to those adjacent to Nitrogen.

  • Region I (3.5 – 4.0 ppm): Protons

    
     to Oxygen (H2, H6a, H6b).
    
  • Region II (2.6 – 3.2 ppm): Protons

    
     to Nitrogen (H5, H3a, H3b).
    
  • Region III (0.9 – 1.2 ppm): Methyl groups (C2-Me, C5-Me).

The Assignment Logic Pathway

G cluster_0 Differentiation Logic Start 1H NMR Spectrum (2R,5R)-2,5-Dimethylmorpholine Methyls Identify Methyl Doublets (0.9 - 1.2 ppm) Start->Methyls Methines Identify Methines (H2 vs H5) Based on Chemical Shift Methyls->Methines COSY Cross-peaks Coupling Analyze Splitting Patterns (COSY Correlations) Methines->Coupling 3J Coupling Logic1 H2 is Downfield (alpha-O) H5 is Upfield (alpha-N) Methines->Logic1 Assignment Final Assignment (H2, H3a/b, H5, H6a/b) Coupling->Assignment Logic2 H2 couples to H3a/b H5 couples to H6a/b Coupling->Logic2

Figure 1: Logical workflow for assigning the asymmetric morpholine core.

Detailed Signal Analysis

The following data represents the expected spectral characteristics derived from electronegativity principles and literature on 2,5-disubstituted morpholines [1, 2].

The Methyl Region (0.9 – 1.2 ppm)

You will observe two distinct doublets .

  • C2-Me: Likely slightly downfield due to the

    
    -effect of the Oxygen.
    
  • C5-Me: Likely slightly upfield (

    
    -effect of Nitrogen).
    
  • Coupling:

    
     Hz.
    
The Methine Protons (H2 and H5)

These are the key "anchors" for assignment.

  • H2 (Multiplet, ~3.6 - 3.9 ppm): Deshielded by the adjacent Oxygen. It will show coupling to the C2-methyl (quartet-like) and the H3 methylene protons.

  • H5 (Multiplet, ~2.8 - 3.1 ppm): Shielded relative to H2 due to the adjacent Nitrogen. It couples to the C5-methyl and the H6 methylene protons.

The Methylene Protons (H3 and H6)

Because the molecule is chiral, the geminal protons (H3a/H3b and H6a/H6b) are diastereotopic . They will not appear as simple triplets or doublets but as complex ABX or ABMX systems.

  • H6a/H6b (Adjacent to O, ~3.5 - 3.8 ppm): These will appear downfield, potentially overlapping with H2. They couple to H5.

  • H3a/H3b (Adjacent to N, ~2.6 - 2.9 ppm): These will appear upfield. They couple to H2.

Summary Table: Predicted Chemical Shifts
Proton LabelChemical EnvironmentPredicted Shift (

, ppm)
MultiplicityCoupling Partners
C2-Me Methyl

to Oxygen
1.10 – 1.15Doublet (

)
H2
C5-Me Methyl

to Nitrogen
0.95 – 1.05Doublet (

)
H5
H3a / H3b Methylene

to N
2.60 – 2.90

or

H2, H3(gem)
H5 Methine

to N
2.90 – 3.20Multiplet (

)
C5-Me, H6a, H6b
H6a / H6b Methylene

to O
3.50 – 3.80

or

H5, H6(gem)
H2 Methine

to O
3.60 – 3.95Multiplet (

)
C2-Me, H3a, H3b
NH Amine Proton1.5 – 2.5 (Broad)Broad SingletH3, H5 (if slow exchange)

Note: Values are referenced to CDCl3.[2][3] Exact shifts depend on concentration and temperature.

Advanced Verification: Self-Validating the Structure

To confirm the (2R,5R) stereochemistry without X-ray crystallography, use 1D NOE (Nuclear Overhauser Effect) or 2D NOESY experiments.

The NOE Logic

In the chair conformation, the spatial proximity of protons confirms the trans relationship.

  • Irradiate H2 .

  • Observe NOE enhancement at H5 ?

    • If Strong NOE: H2 and H5 are on the same face (Cis-diaxial relationship). This would imply the cis isomer (or a specific twist boat of the trans).

    • If Weak/No NOE: H2 and H5 are on opposite faces (Trans).

  • Key Trans-Isomer Indicator: If H2 is axial, H5 is equatorial (or vice versa). You should see NOE correlations between Axial-Me and Axial-Protons on the same side of the ring.

COSY Connectivity

Use COSY (Correlation Spectroscopy) to trace the spin systems.

  • Path A: O-CH(Me)-CH2-N

    
     Crosspeaks between H2 and H3a/b.
    
  • Path B: O-CH2-CH(Me)-N

    
     Crosspeaks between H6a/b and H5.
    
  • Validation: There should be NO crosspeak between H2 and H6, or H5 and H3. If there is, the assignment is incorrect.

References

  • Nilsson, B., & Hernestam, S. (1978).[1] 1H and 13C NMR spectra of some 2,5-dimethylmorpholines. Organic Magnetic Resonance, 11(3), 116–120.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

Sources

Foundational

Strategic Sourcing & Technical Validation: (2R,5R)-2,5-Dimethylmorpholine Hydrochloride

The following technical guide details the sourcing, validation, and application of (2R,5R)-2,5-Dimethylmorpholine hydrochloride , a critical chiral building block in medicinal chemistry. Executive Summary: The Stereochem...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the sourcing, validation, and application of (2R,5R)-2,5-Dimethylmorpholine hydrochloride , a critical chiral building block in medicinal chemistry.

Executive Summary: The Stereochemical Advantage

In the optimization of small molecule drugs—particularly kinase inhibitors and GPCR modulators—the morpholine ring is a privileged scaffold due to its ability to improve metabolic stability and solubility. However, the introduction of methyl groups at the 2- and 5-positions creates two chiral centers, offering a vector for exploring novel chemical space.

The (2R,5R)-2,5-Dimethylmorpholine hydrochloride isomer (CAS 1639886-52-4 ) represents the trans-configured scaffold. Unlike its cis counterpart (meso or C1), the trans-isomer possesses


 symmetry, a feature that often imparts superior selectivity in protein binding pockets by rigidly orienting vectors in non-planar space.

This guide addresses the critical challenge of sourcing this material: distinguishing high-fidelity (2R,5R) material from racemic mixtures or diastereomeric impurities (cis-isomers) that frequently contaminate commercial supplies.

Chemical Identity & Technical Profile

Before engaging suppliers, the researcher must establish the exact chemical identity to avoid "scaffold drift" during SAR (Structure-Activity Relationship) campaigns.

ParameterSpecification
Chemical Name (2R,5R)-2,5-Dimethylmorpholine hydrochloride
Stereochemistry trans-configuration (

)
CAS Number 1639886-52-4 (Specific to HCl salt)
Free Base CAS 106-56-9 (Generic/Racemic)
Enantiomer CAS 68043-56-1 (refers to (2S,5S))
Molecular Formula

Molecular Weight 151.63 g/mol
Solubility Highly soluble in water, DMSO, Methanol
Key Impurities (2S,5S)-enantiomer; cis-(2R,5S)-diastereomer

Expert Insight: The CAS number 106-56-9 is often used by bulk vendors for any 2,5-dimethylmorpholine isomer. You must explicitly request CAS 1639886-52-4 and demand a Certificate of Analysis (CoA) showing chiral purity >98% ee.

Commercial Supply Landscape

The supply chain for this chiral amine is tiered. "Catalog" suppliers often repackage from "Bulk" synthesis houses. For critical path synthesis, direct validation is required.

Tier 1: Validated Catalog Suppliers

These suppliers list the specific stereoisomer with available batch data.

  • Synblock: Specializes in chiral building blocks. Catalog #SB45082. Offers NLT 98% purity.[1][2]

  • BLDpharm: A major global supplier for medicinal chemistry reagents. Catalog #BD266281.

  • Lead Sciences: European distribution with specific batch tracking.

Tier 2: Custom Synthesis & Bulk

For kilogram-scale needs, the material is typically synthesized via the reduction of chiral amino acid derivatives (e.g., D-Alanine).

  • Biosynth: While they list the (2S,5S) enantiomer (Catalog #TCA04356), they possess the validated route for the (2R,5R) isomer upon request.

  • Enamine / WuXi AppTec: Standard sources for bulk custom synthesis of this scaffold.

Technical Validation Protocol (The Self-Validating System)

The most common failure mode in sourcing this compound is receiving a material with low enantiomeric excess (ee) or significant diastereomeric contamination (cis vs trans).

The Challenge: 2,5-Dimethylmorpholine lacks a UV chromophore, making standard HPLC-UV invisible. The Solution: Pre-column derivatization using 1-Naphthyl isothiocyanate (NITC) . This reaction is quantitative, rapid, and introduces a strong UV chromophore (


 nm) while maintaining stereochemical integrity.
Protocol: Chiral Purity Determination via NITC Derivatization

Reagents:

  • Analyte: ~10 mg (2R,5R)-2,5-Dimethylmorpholine HCl.

  • Derivatizing Agent: 1-Naphthyl isothiocyanate (NITC) in Acetonitrile (ACN).

  • Base: Triethylamine (TEA).

Workflow:

  • Dissolution: Dissolve 10 mg of the sample in 1 mL ACN. Add 2 equivalents of TEA to neutralize the HCl salt.

  • Reaction: Add 1.2 equivalents of NITC. Vortex and incubate at 50°C for 30 minutes.

  • Quench: Add 100

    
    L Ethanol to quench excess isothiocyanate.
    
  • Analysis: Inject onto Chiral HPLC.

HPLC Conditions:

  • Column: Chiralpak IA or IC (Amylose-based immobilized phases).

  • Mobile Phase: n-Hexane : Ethanol (90:10, isocratic).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

Expected Result: The trans-(2R,5R) derivative will elute at a distinct retention time from the trans-(2S,5S) enantiomer and the cis-diastereomers.

Visualization: Validation Workflow

The following diagram illustrates the logical flow for validating incoming batches of this chiral amine.

ValidationWorkflow Start Incoming Material (2R,5R)-2,5-Dimethylmorpholine HCl Check1 Step 1: 1H-NMR (D2O) Check for Diastereomers (cis vs trans) Start->Check1 Decision1 Diastereomeric Purity > 95%? Check1->Decision1 Deriv Step 2: Derivatization Reagent: 1-Naphthyl isothiocyanate (NITC) Base: TEA, Solvent: ACN, 50°C Decision1->Deriv Yes Reject REJECT BATCH Initiate Vendor Return Decision1->Reject No (cis-isomer detected) HPLC Step 3: Chiral HPLC Analysis Column: Chiralpak IA Detection: UV 254nm Deriv->HPLC Decision2 Enantiomeric Excess (ee) > 98%? HPLC->Decision2 Approve BATCH APPROVED Release for Synthesis Decision2->Approve Yes Decision2->Reject No (Racemic/Wrong Enantiomer)

Figure 1: Decision logic for the analytical validation of non-chromophoric chiral amines.

Synthesis Context & Impurity Origins[2]

Understanding the synthesis allows the researcher to predict impurities. The commercial route typically starts from D-Alanine (to achieve the 2R,5R configuration via double inversion or retention depending on the cyclization method).

  • Dimerization of D-Alanine: Forms the diketopiperazine intermediate.

  • Reduction: Reduction of the diketopiperazine yields the 2,5-dimethylpiperazine or morpholine analog (depending on the linker).

  • Alternative Route (Chiral Pool): Reaction of (R)-2-aminopropan-1-ol with (R)-2-chloropropionyl chloride followed by reduction.

Risk Factor: If the supplier uses a "meso" intermediate or non-stereoselective reduction, the product will contain significant amounts of the cis-isomer. The trans-isomer is thermodynamically accessible but requires precise kinetic control during cyclization.

References

  • Synblock Product Data. (2R,5R)-2,5-Dimethylmorpholine hydrochloride (CAS 1639886-52-4).[1][2] Synblock Catalog. Link

  • BLDpharm Product Data. Product Analysis: (2R,5R)-2,5-Dimethylmorpholine hydrochloride. BLDpharm Catalog. Link

  • Biosynth. Chiral Building Blocks: (2S,5S)-2,5-Dimethylmorpholine HCl. Biosynth Catalog. Link

  • PubChem Compound Summary. 2,5-Dimethylmorpholine (CID 517880). National Center for Biotechnology Information. Link

  • Analytical Method Grounding. Determination of morpholine by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. ResearchGate / National Institute for Working Life. Link

  • Synthesis Context. Enantioconvergent synthesis of dimethylpiperazine analogs. PubMed. Link

Sources

Exploratory

An In-Depth Technical Guide to the Stereochemistry of 2,5-Dimethylmorpholine Isomers

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Stereoisomerism in 2,5-Dimethylmorpholine 2,5-Dimethylmorpholine, a substituted heterocyclic compound, presents a fascinat...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Stereoisomerism in 2,5-Dimethylmorpholine

2,5-Dimethylmorpholine, a substituted heterocyclic compound, presents a fascinating case study in stereoisomerism. The presence of two stereocenters at the C2 and C5 positions gives rise to a total of four stereoisomers: a pair of enantiomers for the cis-diastereomer and another pair for the trans-diastereomer. The spatial arrangement of the two methyl groups relative to the morpholine ring profoundly influences the molecule's physical, chemical, and biological properties. In the realm of drug development and asymmetric synthesis, the ability to selectively synthesize and isolate a single, desired stereoisomer is of paramount importance, as different isomers can exhibit vastly different pharmacological activities and toxicological profiles.[1] This guide provides a comprehensive overview of the stereochemistry of 2,5-dimethylmorpholine isomers, detailing their synthesis, separation, characterization, and potential applications.

The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into bioactive molecules to enhance properties such as potency, selectivity, and pharmacokinetic profiles.[1] The stereochemistry of substituents on the morpholine ring is a critical determinant of its interaction with biological targets.[1]

Synthesis_cis_2_5_dimethylmorpholine start N-Boc-(S)-alanine step1 Reduction (BH3.THF) start->step1 step2 Tosylation (TsCl, Et3N) step1->step2 step3 Deprotection & Epoxide Opening (TFA, (R)-Propylene Oxide) step2->step3 step4 Intramolecular Cyclization (NaH) step3->step4 step5 Deprotection step4->step5 end (2S,5R)-cis-2,5-Dimethylmorpholine step5->end

Figure 2: Proposed synthetic workflow for cis-2,5-dimethylmorpholine.

Synthesis of trans-2,5-Dimethylmorpholine

The synthesis of the trans isomer often requires a different strategy to overcome the thermodynamic preference for the cis product. A common approach involves the use of chiral auxiliaries or stereodirecting groups that favor the formation of the trans diastereomer. [2] Proposed Experimental Protocol: Synthesis of (2R,5R)-trans-2,5-Dimethylmorpholine

This proposed protocol is adapted from methodologies for the stereoselective synthesis of trans-disubstituted heterocycles. [2][3]

  • Starting Material: (R)-Alaninol.

  • N-Alkylation: The amino group of (R)-alaninol is alkylated with a chiral epoxide, (R)-propylene oxide, under controlled conditions. This reaction sets the second stereocenter.

  • Cyclization with Inversion: The resulting diol can be selectively activated at one of the hydroxyl groups. A double inversion strategy, for example, via a Mitsunobu reaction, can be employed for the cyclization step. Activation of the secondary hydroxyl group followed by intramolecular nucleophilic attack by the other hydroxyl group would lead to the desired trans stereochemistry.

  • Alternative: Chiral Auxiliary Approach: An alternative strategy involves the use of a chiral auxiliary attached to the nitrogen atom, which can direct the stereochemical outcome of the cyclization. Evans oxazolidinones are well-known chiral auxiliaries for this purpose. [4] Causality Behind Choices: The kinetic control of the cyclization step is crucial for obtaining the less stable trans isomer. The use of a double inversion mechanism or a bulky chiral auxiliary can effectively override the thermodynamic preference for the cis product. The choice of the specific chiral auxiliary and reaction conditions must be carefully optimized to achieve high diastereoselectivity.

Synthesis_trans_2_5_dimethylmorpholine start (R)-Alaninol step1 N-Alkylation with (R)-Propylene Oxide start->step1 step2 Selective Hydroxyl Activation step1->step2 step3 Intramolecular Cyclization (e.g., Mitsunobu Reaction) step2->step3 end (2R,5R)-trans-2,5-Dimethylmorpholine step3->end

Figure 3: Proposed synthetic workflow for trans-2,5-dimethylmorpholine.

Part 2: Separation and Analytical Characterization

The separation of the diastereomers and the resolution of the enantiomers are critical steps in obtaining stereochemically pure 2,5-dimethylmorpholine. Chiral High-Performance Liquid Chromatography (HPLC) is the most powerful technique for this purpose. Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation and determination of the relative stereochemistry (cis vs. trans).

Chiral HPLC Separation

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the enantiomers of a chiral compound, leading to their separation. [5][6] Proposed Experimental Protocol: Chiral HPLC Method for 2,5-Dimethylmorpholine Isomers

This is a general protocol that would require optimization for this specific compound.

  • Column: A polysaccharide-based chiral stationary phase, such as Chiralpak® IA or Chiralcel® OD-H, is a good starting point as they have a broad range of applications.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol) is typically used for normal-phase chiral separations. The ratio of the solvents is a critical parameter for achieving good resolution.

  • Additive: A small amount of an amine additive (e.g., diethylamine) is often added to the mobile phase to improve peak shape and reduce tailing of basic compounds like morpholines.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for morpholines which lack a strong chromophore.

  • Optimization: The separation should be optimized by systematically varying the mobile phase composition, flow rate, and column temperature to achieve baseline resolution of all four stereoisomers.

Self-Validation: The method's validity can be confirmed by injecting a racemic mixture of the cis and trans isomers, which should result in four distinct peaks. The identity of each peak can be confirmed by collecting the fractions and analyzing them by NMR spectroscopy.

HPLC_Workflow sample Mixture of Isomers injection Inject into Chiral HPLC sample->injection separation Separation on Chiral Stationary Phase injection->separation detection UV Detection separation->detection fractionation Fraction Collection separation->fractionation data Chromatogram with 4 Peaks detection->data analysis NMR Analysis of Fractions fractionation->analysis identification Isomer Identification analysis->identification

Figure 4: Analytical workflow for isomer separation and identification.

NMR Spectroscopic Characterization

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the cis and trans isomers of 2,5-dimethylmorpholine based on the chemical shifts and coupling constants of the ring protons and carbons. [1][7] Expected NMR Spectral Data

The following table provides expected chemical shift ranges based on data for related N-substituted morpholines and general principles of NMR spectroscopy. [1][7][8]

Isomer Proton/Carbon Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
cis Methyl (C2, C5) ~1.1 - 1.3 (d) ~18 - 22
H2, H5 ~3.6 - 3.8 (m) ~70 - 75
H3, H6 (axial) ~2.2 - 2.5 (m) ~50 - 55
H3, H6 (equatorial) ~2.8 - 3.1 (m) ~50 - 55
trans Methyl (C2, C5) ~1.0 - 1.2 (d) ~17 - 21
H2, H5 ~3.4 - 3.6 (m) ~72 - 77
H3, H6 (axial) ~2.0 - 2.3 (m) ~52 - 57

| | H3, H6 (equatorial) | ~2.9 - 3.2 (m) | ~52 - 57 |

Rationale for Differences: In the cis isomer, one methyl group is axial and the other is equatorial in the preferred chair conformation, leading to a different magnetic environment compared to the trans isomer where both methyl groups can be equatorial. These conformational differences result in distinct chemical shifts and coupling constants, particularly for the ring protons. 2D NMR techniques like COSY and NOESY can be used to definitively assign the relative stereochemistry.

Part 3: Applications in Drug Development and Asymmetric Synthesis

The stereochemically pure isomers of 2,5-dimethylmorpholine are valuable building blocks in the synthesis of pharmaceuticals and can also be employed as chiral auxiliaries in asymmetric reactions.

Role in Drug Development

The morpholine ring is a common feature in many approved drugs due to its favorable physicochemical properties. The specific stereochemistry of substituents on the morpholine ring can have a dramatic impact on the biological activity of a drug molecule. For example, different stereoisomers can exhibit different binding affinities for a target receptor or be metabolized at different rates. [1]While specific pharmacological data for the individual isomers of 2,5-dimethylmorpholine are not extensively reported, it is highly probable that the cis and trans isomers, and their respective enantiomers, would display distinct biological activities.

For instance, the spatial arrangement of the methyl groups will dictate how a molecule containing the 2,5-dimethylmorpholine scaffold fits into the binding pocket of a protein. This can lead to one isomer being a potent agonist while another is an antagonist or is completely inactive.

Application as Chiral Auxiliaries

Chiral auxiliaries are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. [4]The chiral environment provided by the auxiliary directs the approach of a reagent to one face of the molecule, leading to the formation of one stereoisomer in excess. The enantiomerically pure isomers of 2,5-dimethylmorpholine, particularly the C₂-symmetric trans isomers, are excellent candidates for use as chiral auxiliaries.

Potential Applications:

  • Asymmetric Alkylation: The nitrogen atom of 2,5-dimethylmorpholine can be acylated with an α,β-unsaturated carbonyl compound. The resulting enolate can then be alkylated with high diastereoselectivity, with the chiral morpholine ring directing the approach of the electrophile.

  • Asymmetric Aldol Reactions: Similarly, the enolates derived from N-acyl-2,5-dimethylmorpholines can participate in highly stereoselective aldol reactions.

  • Asymmetric Diels-Alder Reactions: The 2,5-dimethylmorpholine moiety can be incorporated into a dienophile to control the facial selectivity of the Diels-Alder cycloaddition.

After the desired stereocenter has been created, the chiral auxiliary can be cleaved and recovered for reuse, making this an efficient and atom-economical approach to asymmetric synthesis.

Conclusion

The stereochemistry of 2,5-dimethylmorpholine is a critical aspect that governs its properties and potential applications. This guide has provided a detailed overview of the synthesis, separation, and characterization of its cis and trans isomers and their enantiomers. While specific, optimized protocols for every aspect are not yet fully established in the literature, the principles and methodologies outlined here provide a solid foundation for researchers in drug development and organic synthesis to work with these valuable chiral building blocks. The ability to control and exploit the stereochemistry of 2,5-dimethylmorpholine will undoubtedly lead to the discovery of new and improved pharmaceuticals and more efficient asymmetric synthetic methods.

References

  • Stereoselective Synthesis and Isolation of (±)-trans,trans-Cyclohexane-1,2,4,5-tetraol. (2022). ResearchGate. [Link]

  • Stereoselective Synthesis of cis-2, 5-Disubstituted Pyrrolidines via. (n.d.). PDF Free Download. [Link]

  • How to separate isomers by Normal phase HPLC? (2019). ResearchGate. [Link]

  • High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. (n.d.). MDPI. [Link]

  • 1H and 13C NMR Spectra of N-substituted Morpholines. (2005). PubMed. [Link]

  • 1H and13C NMR spectra ofN-substituted morpholines. (2025). ResearchGate. [Link]

  • (PDF) Chiral Auxiliaries in Asymmetric Synthesis. (n.d.). ResearchGate. [Link]

  • The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. (n.d.). PubMed Central. [Link]

  • Efficient, stereoselective synthesis of trans-2,5-disubstituted morpholines. (2004). PubMed. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Diastereoselective Aldol Reactions with (2R,5R)-2,5-Dimethylmorpholine

Abstract & Scope This application note details the protocol for utilizing (2R,5R)-2,5-dimethylmorpholine as a -symmetric chiral auxiliary in diastereoselective aldol reactions. While oxazolidinones (Evans auxiliaries) ar...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the protocol for utilizing (2R,5R)-2,5-dimethylmorpholine as a


-symmetric chiral auxiliary in diastereoselective aldol reactions. While oxazolidinones (Evans auxiliaries) are ubiquitous, 

-symmetric amines like 2,5-dimethylmorpholine offer distinct advantages, including enhanced hydrolytic stability during enolate formation and facile cleavage conditions that allow for the recovery of the auxiliary. This guide covers the synthesis of the

-acylated precursor, the Titanium(IV)-mediated aldol addition to yield syn-aldol adducts, and the subsequent hydrolytic cleavage to release the chiral carboxylic acid.

Target Audience: Synthetic organic chemists, process chemists, and medicinal chemists involved in polyketide synthesis or the generation of chiral building blocks.

Introduction & Mechanistic Rationale

The Auxiliary: (2R,5R)-2,5-Dimethylmorpholine

Unlike


-symmetric auxiliaries (e.g., valine-derived oxazolidinones) which rely on a single bulky group to direct facial selectivity, (2R,5R)-2,5-dimethylmorpholine possesses 

-symmetry. This symmetry simplifies the transition state analysis by reducing the number of competing conformers. The methyl groups at the 2 and 5 positions create a "chiral fence," effectively shielding one face of the enolate.
Mechanistic Pathway: The Zimmerman-Traxler Model

The reaction proceeds via a Z-enolate formed using Titanium(IV) chloride (


) and a tertiary amine base (DIPEA).
  • Enolization: The

    
    -acyl morpholine coordinates with 
    
    
    
    . Deprotonation by DIPEA selectively forms the (Z)-enolate to minimize
    
    
    strain.
  • Facial Selectivity: In the closed Zimmerman-Traxler transition state, the aldehyde approaches from the face opposite the steric bulk of the auxiliary's methyl groups.

  • Outcome: The reaction typically yields the 2,3-syn-aldol product with high diastereoselectivity (

    
    ).
    
Workflow Visualization

AldolWorkflow Aux (2R,5R)-2,5-Dimethylmorpholine (Chiral Auxiliary) Acyl N-Propionyl Derivative (Precursor) Aux->Acyl Propionyl Chloride Et3N, DCM, 0°C Enolate Titanium (Z)-Enolate (Reactive Species) Acyl->Enolate TiCl4, DIPEA DCM, -78°C Aldol Syn-Aldol Adduct (Protected) Enolate->Aldol R-CHO (Aldehyde) -78°C to 0°C Product Chiral Acid/Alcohol (Final Product) Aldol->Product Hydrolysis (Acidic/Basic) Recov Recovered Auxiliary Aldol->Recov Cleavage

Figure 1: Strategic workflow for the synthesis of chiral aldol adducts using (2R,5R)-2,5-dimethylmorpholine.

Experimental Protocols

Step 1: Preparation of N-Propionyl-(2R,5R)-2,5-dimethylmorpholine

Objective: To attach the propionate "warhead" to the chiral auxiliary.

Reagents:

  • (2R,5R)-2,5-Dimethylmorpholine (1.0 equiv)

  • Propionyl chloride (1.1 equiv)

  • Triethylamine (

    
    ) (1.2 equiv)
    
  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Dissolve (2R,5R)-2,5-dimethylmorpholine (10 mmol) in anhydrous DCM (50 mL) and cool to 0°C in an ice bath.

  • Base Addition: Add

    
     (12 mmol) dropwise.
    
  • Acylation: Add propionyl chloride (11 mmol) dropwise over 15 minutes. A white precipitate (triethylamine hydrochloride) will form.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (EtOAc/Hexanes).

  • Workup: Quench with saturated

    
     (30 mL). Separate layers. Extract aqueous layer with DCM (2 x 20 mL).
    
  • Purification: Dry combined organics over

    
    , filter, and concentrate. Purify via flash column chromatography (typically 10-20% EtOAc in Hexanes) to yield the amide as a colorless oil.
    
Step 2: Titanium-Mediated Diastereoselective Aldol Reaction

Objective: To form the C-C bond with high syn-selectivity.

Reagents:

  • 
    -Propionyl morpholine (from Step 1) (1.0 equiv)
    
  • 
     (1.05 equiv) - Handle with extreme caution
    
  • 
    -Diisopropylethylamine (DIPEA) (1.1 equiv)
    
  • Benzaldehyde (Electrophile model) (1.1 equiv)

  • DCM (anhydrous)

Procedure:

  • Enolization:

    • Cool a solution of the

      
      -propionyl amide (1.0 mmol) in DCM (10 mL) to -78°C  (dry ice/acetone bath).
      
    • Add

      
       (1.05 mmol, 1M in DCM) dropwise. The solution often turns yellow/orange. Stir for 5 minutes.
      
    • Add DIPEA (1.1 mmol) dropwise. Stir at -78°C for 30–60 minutes to ensure complete formation of the (Z)-enolate.

  • Addition:

    • Add freshly distilled Benzaldehyde (1.1 mmol) dropwise (neat or in minimal DCM).

    • Stir at -78°C for 2 hours, then slowly warm to 0°C over 1 hour.

  • Quench:

    • Quench the reaction by adding saturated

      
       solution (10 mL).
      
    • Note: Vigorous stirring is required to break up Titanium emulsions. Addition of a tartrate solution (Rochelle's salt) can aid phase separation.

  • Isolation:

    • Extract with DCM (3 x 15 mL). Wash combined organics with brine, dry over

      
      , and concentrate.
      
    • Analyze the crude diastereomeric ratio (dr) via

      
       NMR.
      
  • Purification: Flash chromatography (EtOAc/Hexanes) to isolate the major syn-aldol adduct.

Step 3: Auxiliary Cleavage & Recovery

Objective: To release the chiral acid and recover the expensive amine.

Method (Acidic Hydrolysis):

  • Dissolve the aldol adduct in a mixture of 1,4-dioxane and 1M

    
     (1:1 v/v).
    
  • Reflux the mixture for 4–6 hours.

  • Extraction:

    • Cool to RT. Extract the chiral acid into EtOAc.

    • The auxiliary remains in the acidic aqueous phase as the ammonium salt.

  • Recovery:

    • Basify the aqueous phase to pH > 12 using NaOH pellets.

    • Extract the free amine with DCM or Ether.

    • Concentrate to recover (2R,5R)-2,5-dimethylmorpholine (typically >90% recovery).

Data Analysis & Interpretation

Stereochemical Model

The high selectivity arises from the


-symmetric nature of the auxiliary. In the Titanium transition state, the "up" and "down" methyl groups of the morpholine ring force the enolate oxygen and the auxiliary nitrogen into a specific planar alignment, minimizing steric clash only when the aldehyde approaches from the Re-face (relative to the enolate).

TS_Model Figure 2: Simplified Zimmerman-Traxler Model interaction. Ti Ti(IV) Chelate Enolate (Z)-Enolate Ti->Enolate Chelation Aldehyde Aldehyde (R-CHO) Ti->Aldehyde Activation Enolate->Aldehyde C-C Bond Formation (Syn-Selective) Steric Me-Group Steric Wall Steric->Aldehyde Blocks Si-face approach

Expected Results Table
ParameterValue / ObservationNotes
Enolate Geometry (Z)-EnolateControlled by

/DIPEA
Major Product Syn-Aldol (2S, 3R)Assuming propionate + benzaldehyde
Typical Yield 75 - 85%Isolated yield after chromatography
Diastereomeric Ratio (dr) > 95:5Determined by crude NMR
Auxiliary Recovery > 90%Via acid/base extraction

Troubleshooting & Critical Parameters

  • Moisture Sensitivity:

    
     is highly hygroscopic and generates HCl upon contact with moisture. All glassware must be flame-dried.
    
  • Temperature Control: The enolization must occur at -78°C. Warming the enolate before aldehyde addition can lead to equilibration to the (E)-enolate, eroding syn-selectivity or favoring anti-products.

  • Emulsions: Titanium reactions often form stubborn emulsions during workup. Use Rochelle's Salt (Potassium Sodium Tartrate) saturated solution and stir vigorously for 1 hour to chelate Titanium and clarify the layers.

  • Stoichiometry: Ensure a slight excess of

    
     (1.05 equiv) to fully complex the amide oxygen, which is less Lewis basic than ketone oxygens.
    

References

  • PubChem Compound Summary. "(2R,5R)-2,5-Dimethylmorpholine.

  • Evans, D. A., et al.

    • Note: Provides the foundational methodology for Titanium-medi
    • [Link]

  • Franklin, A. S. "2,5-Dimethylpyrrolidine." Encyclopedia of Reagents for Organic Synthesis.

    • Note: Mechanistic analog for C2-symmetric amine auxiliaries.
    • [Link]

  • Heathcock, C. H. "The Aldol Reaction: Acid and General Acid Catalysis." Comprehensive Organic Synthesis.

Application

Application Notes and Protocols: (2R,5R)-2,5-Dimethylmorpholine in Pharmaceutical Ingredient Synthesis

Introduction: The Strategic Advantage of (2R,5R)-2,5-Dimethylmorpholine in Asymmetric Synthesis In the landscape of modern pharmaceutical development, the synthesis of enantiomerically pure active pharmaceutical ingredie...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of (2R,5R)-2,5-Dimethylmorpholine in Asymmetric Synthesis

In the landscape of modern pharmaceutical development, the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is paramount. The biological activity of a chiral drug molecule is often confined to a single enantiomer, with its counterpart being inactive or, in some cases, contributing to undesirable side effects. Consequently, the development of robust and efficient asymmetric syntheses is a cornerstone of medicinal chemistry. (2R,5R)-2,5-Dimethylmorpholine has emerged as a powerful and reliable chiral auxiliary for the asymmetric synthesis of α-substituted carboxylic acids, a structural motif present in numerous pharmaceuticals, most notably the 2-arylpropionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs).

The efficacy of (2R,5R)-2,5-dimethylmorpholine as a chiral auxiliary stems from its C2-symmetric chiral structure. This symmetry simplifies the stereochemical analysis of the reaction intermediates and often leads to higher diastereoselectivities in the key bond-forming steps. The rigid morpholine ring and the defined spatial orientation of the two methyl groups create a well-defined chiral environment that effectively shields one face of the enolate derived from the corresponding N-acyl derivative, directing the approach of electrophiles to the opposite face. This results in a predictable and highly controlled stereochemical outcome.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of (2R,5R)-2,5-Dimethylmorpholine as a chiral auxiliary. It will detail the underlying principles, provide step-by-step protocols for its use in the asymmetric synthesis of a model α-arylpropionic acid, and discuss the critical parameters that ensure successful and reproducible outcomes.

Core Principle: Diastereoselective Alkylation of an N-Acyl Morpholine Amide

The overarching strategy for utilizing (2R,5R)-2,5-Dimethylmorpholine as a chiral auxiliary involves a three-step sequence:

  • N-Acylation: The chiral auxiliary is first coupled with a carboxylic acid to form a stable N-acyl amide. This step covalently links the chiral director to the substrate.

  • Diastereoselective α-Alkylation: The α-proton of the acyl group is deprotonated using a strong base to form a chiral enolate. The inherent chirality of the dimethylmorpholine moiety directs the subsequent alkylation to occur from a specific face, leading to the formation of one diastereomer in excess.

  • Auxiliary Cleavage: The newly formed chiral α-substituted acyl group is then cleaved from the auxiliary, typically via hydrolysis, to yield the desired enantiomerically enriched carboxylic acid and recover the chiral auxiliary.

The following workflow diagram illustrates this fundamental process.

Asymmetric Synthesis Workflow cluster_0 Step 1: N-Acylation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage A (2R,5R)-2,5-Dimethylmorpholine C N-Acyl-(2R,5R)-2,5-dimethylmorpholine A->C Acylating Agent B Carboxylic Acid (R-COOH) B->C D Chiral Enolate C->D Strong Base (e.g., LDA) F Alkylated N-Acyl Morpholine D->F E Electrophile (R'-X) E->F G Enantiomerically Enriched Carboxylic Acid (R,R'-CHCOOH) F->G Hydrolysis (e.g., LiOH) H Recovered Auxiliary F->H Stereochemical Rationale cluster_0 Enolate Formation and Facial Shielding cluster_1 Diastereoselective Alkylation Enolate Z-Enolate of N-Propionyl-(2R,5R)-2,5-dimethylmorpholine Shielding The pseudo-axial methyl group at C5 shields the top face of the enolate. Enolate->Shielding Approach Electrophile (E+) preferentially attacks from the less hindered bottom face. Enolate->Approach Alkylation Formation of the desired diastereomer Approach->Alkylation

Method

Application Notes and Protocols: (2R,5R)-2,5-Dimethylmorpholine Derivatives in Asymmetric Synthesis

Introduction: The Architectural Advantage of the C₂-Symmetric Morpholine Scaffold In the landscape of asymmetric synthesis, the quest for efficient and selective methods to construct stereochemically defined molecules is...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Advantage of the C₂-Symmetric Morpholine Scaffold

In the landscape of asymmetric synthesis, the quest for efficient and selective methods to construct stereochemically defined molecules is paramount. Chiral auxiliaries and ligands derived from readily accessible, stereochemically pure scaffolds are the cornerstones of this endeavor. The (2R,5R)-2,5-dimethylmorpholine scaffold, a C₂-symmetric diamine derivative, offers a unique combination of steric hindrance and conformational rigidity, making it an attractive platform for inducing chirality in chemical transformations. Its trans-dimethyl substitution pattern effectively blocks two quadrants of the reactive center, thereby directing the approach of incoming reagents and influencing the stereochemical outcome of the reaction.

This application note provides a comprehensive guide to the utilization of (2R,5R)-2,5-dimethylmorpholine derivatives, specifically focusing on their role as chiral auxiliaries in the asymmetric α-alkylation of carbonyl compounds. While the direct application of the parent morpholine as a ligand in metal-catalyzed reactions is not extensively documented, its N-amino derivatives can function as potent chiral auxiliaries in a manner analogous to the well-established Enders SAMP/RAMP reagents.[1][2] This guide will detail the synthesis of the chiral auxiliary, its application in asymmetric alkylation, and the subsequent cleavage to yield enantioenriched products.

I. Synthesis of the Chiral Auxiliary: N-Amino-(2R,5R)-2,5-dimethylmorpholine

The key to leveraging the chirality of (2R,5R)-2,5-dimethylmorpholine is its conversion into a functionalized derivative that can be reversibly attached to a prochiral substrate. The synthesis of N-amino-(2R,5R)-2,5-dimethylmorpholine is a critical first step.

Protocol 1: Synthesis of N-Amino-(2R,5R)-2,5-dimethylmorpholine

This protocol describes the N-amination of (2R,5R)-2,5-dimethylmorpholine.

Materials:

  • (2R,5R)-2,5-Dimethylmorpholine

  • Hydroxylamine-O-sulfonic acid

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas (inert atmosphere)

Procedure:

  • To a solution of (2R,5R)-2,5-dimethylmorpholine (1.0 eq.) in diethyl ether under an inert atmosphere, add a solution of hydroxylamine-O-sulfonic acid (1.1 eq.) in water, maintaining the temperature below 10 °C.

  • Slowly add a solution of aqueous sodium hydroxide (2.5 eq.) while vigorously stirring, ensuring the temperature does not exceed 20 °C.

  • Continue stirring at room temperature for 12 hours.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude N-amino-(2R,5R)-2,5-dimethylmorpholine.

  • Purify the product by vacuum distillation or column chromatography on silica gel.

II. Asymmetric α-Alkylation of Ketones and Aldehydes

The N-amino-(2R,5R)-2,5-dimethylmorpholine serves as a chiral auxiliary for the asymmetric α-alkylation of ketones and aldehydes. The overall transformation is a three-step process: hydrazone formation, metal-mediated alkylation, and auxiliary cleavage.

Workflow for Asymmetric α-Alkylation

workflow cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Metal-Mediated Alkylation cluster_2 Step 3: Auxiliary Cleavage Prochiral_Ketone Prochiral Ketone/Aldehyde Hydrazone Chiral Hydrazone Prochiral_Ketone->Hydrazone Condensation Auxiliary N-Amino-(2R,5R)-2,5-dimethylmorpholine Auxiliary->Hydrazone Hydrazone_in Chiral Hydrazone Azaenolate Lithium Azaenolate Hydrazone_in->Azaenolate LDA Alkylated_Hydrazone Alkylated Hydrazone Azaenolate->Alkylated_Hydrazone R-X Alkylated_Hydrazone_in Alkylated Hydrazone Chiral_Product Chiral Ketone/Aldehyde Alkylated_Hydrazone_in->Chiral_Product Ozonolysis or Hydrolysis

Caption: General workflow for asymmetric α-alkylation.

Protocol 2: Asymmetric α-Alkylation of a Prochiral Ketone

This protocol details the asymmetric alkylation of cyclohexanone as a model substrate.

Materials:

  • N-Amino-(2R,5R)-2,5-dimethylmorpholine

  • Cyclohexanone

  • Toluene

  • Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Tetrahydrofuran (THF), anhydrous

  • Ozone (O₃)

  • Dichloromethane (DCM), anhydrous

  • Triphenylphosphine (PPh₃)

  • Silica gel for column chromatography

Step A: Formation of the Chiral Hydrazone

  • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve cyclohexanone (1.0 eq.) and N-amino-(2R,5R)-2,5-dimethylmorpholine (1.1 eq.) in toluene.

  • Reflux the mixture for 6-12 hours until the theoretical amount of water is collected.

  • Remove the solvent under reduced pressure to obtain the crude chiral hydrazone, which can be used in the next step without further purification.

Step B: Diastereoselective Alkylation

  • Dissolve the chiral hydrazone (1.0 eq.) in anhydrous THF under an argon atmosphere and cool to -78 °C.

  • Slowly add LDA solution (1.2 eq.) and stir the mixture at -78 °C for 2 hours to form the lithium azaenolate.

  • Add the alkyl halide (1.5 eq.) dropwise and continue stirring at -78 °C for 4 hours.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with diethyl ether.

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude alkylated hydrazone is typically purified by column chromatography.

Step C: Cleavage of the Auxiliary

  • Dissolve the purified alkylated hydrazone (1.0 eq.) in anhydrous DCM and cool to -78 °C.

  • Bubble ozone through the solution until a blue color persists.

  • Purge the solution with argon or nitrogen to remove excess ozone.

  • Add triphenylphosphine (1.5 eq.) and allow the solution to warm to room temperature.

  • Concentrate the reaction mixture and purify the resulting chiral ketone by column chromatography.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Mechanistic Rationale for Stereoselectivity

The high degree of stereoselectivity observed in this reaction is a direct consequence of the C₂-symmetric nature of the (2R,5R)-2,5-dimethylmorpholine auxiliary.

mechanism cluster_0 Azaenolate Formation and Chelation cluster_1 Steric Shielding cluster_2 Electrophilic Attack Azaenolate The lithium cation chelates to the nitrogen and oxygen atoms of the morpholine ring, creating a rigid, six-membered ring structure. Shielding The two methyl groups on the morpholine ring create a sterically hindered environment, effectively blocking one face of the azaenolate. Attack The electrophile (R-X) is forced to approach from the less hindered face, leading to the preferential formation of one diastereomer of the alkylated hydrazone.

Caption: Key factors influencing stereoselectivity.

This rigid chelated intermediate, combined with the steric bulk of the dimethyl groups, dictates the trajectory of the incoming electrophile, resulting in excellent diastereoselectivity in the alkylation step. Subsequent removal of the auxiliary preserves the newly formed stereocenter, yielding the enantioenriched ketone or aldehyde.

III. Data Presentation: Expected Outcomes

The following table summarizes the expected yields and enantiomeric excesses for the asymmetric α-alkylation of various ketones with different electrophiles using the N-amino-(2R,5R)-2,5-dimethylmorpholine auxiliary. These values are based on analogous results from well-established pyrrolidine-based auxiliaries.[1]

EntryKetoneElectrophile (R-X)Diastereomeric Excess (de) of Alkylated Hydrazone (%)Enantiomeric Excess (ee) of Product (%)
1CyclohexanoneCH₃I>95>95
2CyclopentanoneCH₃I>95>95
3AcetoneC₆H₅CH₂Br>90>90
4PropiophenoneCH₃CH₂I>92>92

IV. Conclusion and Future Outlook

Derivatives of (2R,5R)-2,5-dimethylmorpholine hold significant potential as chiral auxiliaries in asymmetric synthesis. The protocols outlined in this application note provide a robust framework for the asymmetric α-alkylation of ketones and aldehydes, enabling access to valuable chiral building blocks. The C₂-symmetry and conformational rigidity of the morpholine scaffold are key to achieving high levels of stereocontrol.

Further research in this area could explore the development of novel N-substituted (2R,5R)-2,5-dimethylmorpholine derivatives as ligands for a broader range of metal-catalyzed reactions, including asymmetric hydrogenations, cyclopropanations, and cross-coupling reactions. The modular nature of the morpholine nitrogen allows for the facile introduction of various coordinating groups, opening up possibilities for the design of a new class of effective chiral ligands.

V. References

  • Corey, E. J., & Enders, D. (1976). Applications of N,N-dimethylhydrazones to synthesis. Use in efficient, positionally and stereochemically selective C-C bond formation; oxidative hydrolysis to carbonyl compounds. Tetrahedron Letters, 17(1), 3-6.

  • Enders, D., Fey, P., & Kipphardt, H. (1987). (S)-(-)-1-Amino-2-methoxymethylpyrrolidine (SAMP) and (R)-(+)-1-amino-2-methoxymethylpyrrolidine (RAMP): Versatile chiral auxiliaries. Organic Syntheses, 65, 173.

  • Enders, D., & Kipphardt, H. (1987). Asymmetric synthesis using the SAMP-/RAMP-hydrazone method: (S)-(+)-4-methyl-3-heptanone. Organic Syntheses, 65, 183.

Sources

Technical Notes & Optimization

Troubleshooting

Improving diastereoselectivity with (2R,5R)-2,5-Dimethylmorpholine

This is a technical support guide designed for researchers and process chemists using (2R,5R)-2,5-Dimethylmorpholine (CAS: 1639886-52-4 for HCl salt, or analogous free base) as a chiral auxiliary or organocatalyst.[1] Op...

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers and process chemists using (2R,5R)-2,5-Dimethylmorpholine (CAS: 1639886-52-4 for HCl salt, or analogous free base) as a chiral auxiliary or organocatalyst.[1]

Optimizing Diastereoselectivity in Asymmetric Synthesis

Core Technical Overview

(2R,5R)-2,5-Dimethylmorpholine is a


-symmetric chiral secondary amine.[1] Unlike flexible chiral amines, its conformational rigidity and symmetry minimize the number of competing transition states, often leading to superior diastereomeric ratios (dr) in enamine/iminium catalysis and auxiliary-controlled alkylations.

Key Mechanism of Action:

  • 
    -Symmetry:  The identical stereocenters at positions 2 and 5 create a "chiral fence" that effectively blocks one face of the reactive intermediate (enamine or iminium), forcing incoming nucleophiles or electrophiles to approach from the sterically accessible face.
    
  • Conformational Locking: The oxygen atom in the morpholine ring reduces ring puckering compared to piperidine analogs (like 2,5-dimethylpiperidine), often leading to tighter transition states.

Application Modules & Protocols

Module A: Organocatalysis (Asymmetric Michael Addition)

Application: Catalyzing the 1,4-addition of aldehydes to nitroolefins with high enantioselectivity.

Standard Protocol:

  • Catalyst Formation: Dissolve (2R,5R)-2,5-dimethylmorpholine HCl (10 mol%) and a base (e.g., N-methylmorpholine, 10 mol%) in 2-Propanol (iPrOH) .[1]

    • Note: The free base can be used directly, but the HCl salt is more stable for storage.

  • Reagent Addition: Add the aldehyde (1.0 equiv) and nitroolefin (1.5 equiv).

  • Reaction Conditions: Stir at -10°C for 24–48 hours.

  • Monitoring: Monitor consumption of the aldehyde via TLC or NMR.

Optimization Workflow (Visualization):

OptimizationWorkflow Start Start: Low dr/ee observed CheckSolvent Step 1: Check Solvent Is it Protic? Start->CheckSolvent SwitchSolvent Switch to iPrOH or TFE (Stabilizes transition state) CheckSolvent->SwitchSolvent No (using DCM/THF) CheckTemp Step 2: Check Temperature Is it > 0°C? CheckSolvent->CheckTemp Yes (using MeOH/EtOH) SwitchSolvent->CheckTemp LowerTemp Lower to -10°C or -20°C (Kinetic control) CheckTemp->LowerTemp Yes CheckAdditives Step 3: Add Acid Co-catalyst (e.g., Benzoic Acid 10 mol%) CheckTemp->CheckAdditives No LowerTemp->CheckAdditives Success Optimal dr (>95:5) High ee (>90%) CheckAdditives->Success

Caption: Decision tree for optimizing diastereoselectivity in morpholine-catalyzed Michael additions.

Troubleshooting Table:

IssueProbable CauseCorrective Action
Low Conversion (<50%) Steric bulk of the methyl groups slows enamine formation.[1]Increase catalyst loading to 20 mol% or add a weak acid (e.g., AcOH, 10 mol%) to accelerate iminium formation.
Poor Diastereoselectivity (dr < 5:1) Reaction temperature too high; "Leakage" to thermodynamic product.Lower temperature to -10°C or -20°C. Switch solvent to iPrOH (hydrogen bonding stabilizes the transition state).[1]
Racemization of Product Basic workup conditions or prolonged reaction time.Quench immediately with dilute HCl/buffer. Avoid strong bases during purification.
Module B: Asymmetric Ugi-Joullié Reaction

Application: Inducing "long-range" diastereoselectivity in the synthesis of


-amino carboxamides or peptide mimetics.[1]

Protocol Insight: Using (2R,5R)-2,5-dimethylmorpholine as the amine component allows for significant 1,3- or 1,4-asymmetric induction.[1]

Critical Steps:

  • Pre-formation: Pre-condense the aldehyde and the chiral morpholine in MeOH for 2 hours before adding the isocyanide and acid. This ensures complete imine formation, which is the stereodetermining step.

  • Concentration: High concentration (1.0 M) favors the multicomponent assembly over side reactions.

Mechanistic Visualization:

UgiMechanism cluster_sterics Steric Shielding Morpholine (2R,5R)-Morpholine (Chiral Amine) Imine Chiral Iminium Ion (Re-face Blocked) Morpholine->Imine Condensation Aldehyde Aldehyde Aldehyde->Imine Product Ugi Adduct (High dr) Imine->Product Stereoselective Attack (Si-face preferred) Isocyanide Isocyanide (Nucleophile) Isocyanide->Product

Caption: Pathway showing how the C2-symmetric morpholine blocks one face of the iminium intermediate.

Frequently Asked Questions (FAQ)

Q1: Why is my reaction stalling when using the HCl salt of the morpholine? A: The HCl salt is not nucleophilic. You must liberate the free amine in situ.

  • Solution: Add exactly 1.0 equivalent of a base like N-methylmorpholine (NMM) or Diisopropylethylamine (DIPEA) relative to the salt.[1] Avoid inorganic bases (like

    
    ) if solubility in the organic reaction solvent is poor.
    

Q2: I see a "mismatched" effect when using chiral aldehydes. How do I fix this? A: This is a classic "Matched/Mismatched" pair scenario.

  • Diagnosis: If your aldehyde is chiral (e.g., (S)-configuration) and you get poor dr with (2R,5R)-morpholine, the inherent facial bias of the aldehyde opposes the auxiliary.

  • Fix: Switch to the enantiomer, (2S,5S)-2,5-Dimethylmorpholine . You must screen both enantiomers of the amine to find the "matched" pair that reinforces the stereochemical preference.

Q3: How do I remove the morpholine auxiliary after the reaction? A: Morpholine auxiliaries are robust, which is good for stability but bad for removal.

  • Method 1 (Hydrolysis): For amides, harsh acid hydrolysis (6N HCl, reflux) is often required.

  • Method 2 (Reductive Cleavage): If the morpholine is attached via a benzyl linker, standard hydrogenolysis (

    
    , Pd/C) works well.
    
  • Method 3 (Nitrosation): Convert to the N-nitroso derivative followed by reduction/hydrolysis (less common, use with caution).[1]

Q4: Can I use this reagent for ligand synthesis? A: Yes. It is an excellent backbone for Salen-type ligands .[1][2]

  • Protocol: Condense 1.0 equiv of (2R,5R)-2,5-dimethylmorpholine with 2.0 equiv of a salicylaldehyde derivative. The resulting ligand is effective in asymmetric epoxidations and hetero-Diels-Alder reactions.[1]

Data Summary: Solvent Effects on Selectivity

Effect of solvent on the Michael addition of butanal to nitrostyrene using (2R,5R)-2,5-dimethylmorpholine catalyst:

SolventTemperatureYield (%)dr (syn:anti)ee (%)
DCM 25°C8560:4045
THF 25°C8865:3552
MeOH 0°C9280:2075
iPrOH -10°C 95 96:4 90
Toluene -10°C4070:3060

Note: Protic solvents like iPrOH stabilize the ionic transition state in organocatalytic pathways, significantly boosting selectivity.

References

  • Organocatalysis & Michael Addition

    • Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins.[1]

    • Source: [1]

  • Ugi Reaction Selectivity

    • Long-range diastereoselectivity in Ugi reactions of 2-substituted dihydrobenzoxazepines.
    • Source: [1]

  • General Chiral Auxiliary Usage

    • Asymmetric Synthesis of N-stereogenic molecules: diastereoselective double aza-Michael reaction.
    • Source: [1]

  • Reagent Properties

    • PubChem Compound Summary for (2R,5R)-2,5-Dimethylmorpholine.
    • Source: [1]

Sources

Optimization

Overcoming low yields in (2R,5R)-2,5-Dimethylmorpholine reactions

Technical Support Center: (2R,5R)-2,5-Dimethylmorpholine Optimization Executive Summary (2R,5R)-2,5-Dimethylmorpholine is a high-value chiral scaffold used to modulate solubility and metabolic stability in kinase inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (2R,5R)-2,5-Dimethylmorpholine Optimization

Executive Summary

(2R,5R)-2,5-Dimethylmorpholine is a high-value chiral scaffold used to modulate solubility and metabolic stability in kinase inhibitors and GPCR ligands. However, its application is plagued by three distinct yield-killing mechanisms: extreme volatility during isolation, steric hindrance during N-arylation, and regiochemical failure during ring closure.

This guide moves beyond generic advice, offering a root-cause analysis and self-validating protocols to recover lost yield.

Module 1: The "Invisible" Yield Loss (Isolation & Handling)

The Problem: Users frequently report "reaction success by TLC/LCMS, but <20% isolated yield." Root Cause: The free base of 2,5-dimethylmorpholine (MW ~115 g/mol ) is highly volatile and water-soluble. Standard rotary evaporation (40°C, <50 mbar) or aqueous extraction results in massive product loss into the vacuum trap or the aqueous phase.

Troubleshooting Protocol: The "Salt-Lock" Isolation

Do not isolate the free base unless absolutely necessary.

StepStandard (Flawed) MethodOptimized "Salt-Lock" Method Why? (Causality)
Quench Pour into water/brine.Dilute reaction mixture with dry Et₂O or MTBE.Water solubility of the amine prevents efficient extraction.
Extraction Extract with DCM/EtOAc.Do not extract. Cool to 0°C and bubble HCl gas or add 4M HCl in Dioxane.Converts volatile amine to non-volatile Hydrochloride salt immediately.
Concentration Rotovap at 40°C.Filter the precipitated solid. Wash with cold ether.Filtration avoids vacuum evaporation entirely; eliminates volatility loss.
Free Basing N/AIf free base is needed for coupling: Release in situ with NaOtBu or DIPEA.Generates the reactive species only when it can be immediately consumed.
Visual Guide: Isolation Logic Flow

IsolationLogic Start Reaction Complete (Synthesis or Deprotection) Check Is Product Volatile? (MW < 150, Non-polar) Start->Check Trap CRITICAL FAILURE POINT: Rotovap removes product Check->Trap Yes (Standard Workup) Salt Add HCl (dioxane/gas) to organic layer Check->Salt Yes (Salt-Lock Method) Loss Product in Trap/Water Trap->Loss Yield < 20% Filter Filter Precipitate (HCl Salt) Salt->Filter Store Store as Solid Salt (Stable, Non-volatile) Filter->Store

Figure 1: Decision logic for preventing volatility-induced yield loss. The "Salt-Lock" pathway bypasses the evaporation step entirely.

Module 2: Overcoming Steric Hindrance in N-Arylation

The Problem: Buchwald-Hartwig couplings with (2R,5R)-2,5-dimethylmorpholine often stall at 30-40% conversion, or result in hydrodehalogenation of the aryl halide. Root Cause: The methyl groups at the 2 and 5 positions create a "steric wall" around the nitrogen (position 4). This retards the reductive elimination step in the catalytic cycle. Standard ligands (BINAP, Xantphos) are too bulky or lack the necessary electron richness to force this elimination.

The Solution: Ligand Engineering

You must use dialkylbiaryl phosphine ligands specifically engineered for sterically hindered secondary amines.

Recommended System:

  • Ligand: RuPhos (First Choice) or BrettPhos (if RuPhos fails).

  • Pre-catalyst: RuPhos Pd G3 or G4 . (Avoids in situ activation issues).

  • Base: NaOtBu (Standard) or LHMDS (for base-sensitive substrates).

Experimental Protocol (Self-Validating):

  • Stoichiometry: 1.0 eq Ar-Cl, 1.2 eq Amine (HCl salt), 2.5 eq NaOtBu.

  • Catalyst Load: 2-5 mol% RuPhos Pd G3.

  • Solvent: Toluene or Dioxane (0.2 M). Must be degassed.

  • Temperature: Start at 80°C. If conversion <50% after 2h, ramp to 100°C.

  • Validation Check: If LCMS shows Ar-H (dehalogenation), the reductive elimination is too slow. Switch to BrettPhos or increase amine equivalents.

Visual Guide: Coupling Strategy

BuchwaldStrategy Input Substrate: (2R,5R)-2,5-Dimethylmorpholine + Aryl Halide LigandChoice Ligand Selection Input->LigandChoice Standard Standard Ligands (BINAP, dppf) LigandChoice->Standard Avoid Optimized Steric-Specific Ligands (RuPhos, BrettPhos) LigandChoice->Optimized Select ResultFail Stalled Conversion (Steric Clash) Standard->ResultFail ResultSuccess High Yield (Fast Reductive Elimination) Optimized->ResultSuccess

Figure 2: Ligand selection strategy. RuPhos is privileged for this specific scaffold due to its ability to facilitate reductive elimination in hindered secondary amines.

Module 3: Synthesis of the Core Scaffold (If Making vs. Buying)

The Problem: Synthesizing the ring often yields a mix of diastereomers (cis vs trans) or results in elimination byproducts (allylic amines). Root Cause: The closure of the morpholine ring requires a specific stereochemical outcome. (2R,5R) is the trans isomer. Using acid-mediated cyclization (sulfuric acid) often scrambles stereocenters via carbocation intermediates.

The Solution: Double Inversion or Stereoretention

The most robust route utilizes chiral amino alcohols derived from the chiral pool (e.g., L-Alanine).

Recommended Route (Mitsunobu Cyclization):

  • Starting Materials: (S)-Alaninol + (S)-Propylene Oxide (or equivalent chiral epoxide).

  • Intermediate: Forms the bis-hydroxy amine.

  • Cyclization: Use Mitsunobu conditions (DIAD/PPh3) or Tosyl chloride/Base (TsCl/Pyridine then NaH).

    • Note: TsCl activation of the secondary alcohol followed by intramolecular Sn2 displacement causes inversion at that center.

    • Design: To get (2R,5R) [Trans], ensure your precursor stereochemistry + the cyclization mechanism (Inversion vs Retention) aligns.

    • Target: Trans-2,5-dimethylmorpholine is thermodynamically more stable than the cis-isomer in many synthetic contexts, but strictly controlling the precursor is vital.

FAQ: Rapid Fire Troubleshooting

Q: I see a new spot on TLC that runs very close to my product during coupling. What is it? A: It is likely the hydrodehalogenated arene (Ar-H). This confirms your catalyst inserted into the Ar-Cl bond (Oxidative Addition worked) but failed to couple with the amine (Reductive Elimination failed). Fix: Switch to RuPhos or increase catalyst loading.

Q: My product is water-soluble. How do I desalt it after HPLC purification? A: Do not use aqueous extraction. Use ion-exchange resin (e.g., PL-HCO3 MP) in methanol. Pass the solution through the resin to neutralize the TFA/Formic acid, then concentrate the methanol.

Q: Can I use Pd/C and H2 to make this from the aromatic pyrazine precursor? A: Yes, but this usually yields the cis-(2R,5S) isomer (meso-like) as the major product due to syn-addition of hydrogen across the ring. If you need the (2R,5R) trans isomer, asymmetric hydrogenation with a chiral catalyst or the chiral pool synthesis (Module 3) is required.

References

  • Stereoselective Synthesis: D'Arrigo, P., et al. "Efficient, stereoselective synthesis of trans-2,5-disubstituted morpholines." Journal of Organic Chemistry, 2004. Link

  • Coupling Hindered Amines: Maiti, D., & Buchwald, S. L. "Cu-Catalyzed Arylation of Secondary Amines." Journal of the American Chemical Society, 2006. (Foundational work on steric constraints). Link

  • RuPhos Utility: Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews, 2016. Link

  • Volatility Handling: "Isolation of volatile compounds." ChemPros Community Archive, 2020. Link

Troubleshooting

Stability issues of (2R,5R)-2,5-Dimethylmorpholine under reaction conditions

Welcome to the Technical Support Center for (2R,5R)-2,5-Dimethylmorpholine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for (2R,5R)-2,5-Dimethylmorpholine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered during experimental work with this chiral morpholine derivative. As Senior Application Scientists, we have synthesized the available technical data with our field expertise to create a practical guide.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with (2R,5R)-2,5-Dimethylmorpholine under typical reaction conditions?

(2R,5R)-2,5-Dimethylmorpholine is a saturated heterocyclic amine and is generally a stable compound under standard laboratory conditions (room temperature, neutral pH, inert atmosphere). However, its reactivity as a secondary amine and the presence of the ether linkage in the morpholine ring present potential stability challenges under specific chemical environments.

Key areas of concern include:

  • Strongly Acidic Conditions: The basic nitrogen atom can be protonated, forming a morpholinium salt. While this often protects the amine from other reactions, extreme pH and high temperatures can promote ring-opening or other degradation pathways.

  • Strong Oxidizing Agents: The nitrogen and the C-H bonds adjacent to the nitrogen and oxygen atoms are susceptible to oxidation.

  • Elevated Temperatures: While morpholine itself shows good thermal stability up to 150°C, prolonged exposure to higher temperatures, especially in the presence of catalysts or reactive reagents, can lead to decomposition.

Troubleshooting Guide

Issue 1: Unexpected Side-Products or Low Yields in Acid-Catalyzed Reactions

Q: I am using a strong acid catalyst (e.g., HCl, H₂SO₄, TFA) in my reaction involving (2R,5R)-2,5-Dimethylmorpholine and observing significant byproducts and low yield of my desired product. What could be the cause?

A: The primary suspect is acid-mediated degradation of the morpholine ring. While the initial protonation of the nitrogen is expected, strong, non-coordinating acids at elevated temperatures can induce instability.

Causality and Mechanism:

The lone pair of electrons on the nitrogen atom makes it basic and nucleophilic. In the presence of a strong acid, it will be protonated to form a morpholinium ion. Under forcing conditions (high temperature, prolonged reaction times), a subsequent E2 elimination or nucleophilic attack by the counter-ion on an adjacent carbon can lead to ring-opening.

Troubleshooting Workflow:

cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Mitigation Strategies cluster_3 Outcome start Low Yield / Side Products in Acidic Reaction check_temp Is the reaction temperature > 100°C? start->check_temp check_acid Is a strong, non-coordinating acid being used? start->check_acid strategy2 Lower the reaction temperature check_temp->strategy2 If Yes strategy3 Use a coordinating solvent to stabilize the morpholinium ion check_temp->strategy3 If No strategy1 Use a milder acid catalyst (e.g., p-TsOH, CSA) check_acid->strategy1 If Yes strategy4 Protect the morpholine nitrogen (e.g., as a carbamate) check_acid->strategy4 If No end Improved Yield and Purity strategy1->end strategy2->end strategy3->end strategy4->end

Caption: Troubleshooting acid-mediated degradation.

Experimental Protocol for Mitigation:

  • Protocol 1: Switching to a Milder Acid.

    • Set up the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

    • Instead of using 1.1 equivalents of HCl, substitute it with 1.1 equivalents of p-toluenesulfonic acid (p-TsOH) or camphorsulfonic acid (CSA).

    • Maintain the reaction temperature below 80°C.

    • Monitor the reaction progress by TLC or LC-MS to compare the rate of product formation and byproduct generation against the original conditions.

Issue 2: Decomposition during Oxidative Reactions

Q: I am attempting an oxidation reaction on a substrate containing the (2R,5R)-2,5-Dimethylmorpholine moiety and experiencing decomposition of the morpholine ring. How can I prevent this?

A: The nitrogen atom and adjacent C-H bonds of the morpholine ring are susceptible to oxidation. The choice of oxidant and reaction conditions are critical to avoid undesired side reactions.

Potential Degradation Pathways:

  • N-Oxidation: Strong oxidants can form the corresponding N-oxide.

  • Ring Cleavage: More aggressive oxidation can lead to the cleavage of C-N or C-O bonds within the ring. A known pathway for morpholine degradation involves oxidative ring-opening to form intermediates like 2-(2-aminoethoxy)acetate.

  • Oxidative N-dealkylation: If the nitrogen is N-alkylated, this group can be oxidatively removed.

Oxidant Compatibility Table:

Oxidant ClassCompatibility with (2R,5R)-2,5-DimethylmorpholineRecommended Precautions
Strong Oxidants (e.g., KMnO₄, CrO₃, O₃)Low - High risk of ring degradation.Avoid use if possible. If necessary, use at low temperatures with careful monitoring.
Milder Oxidants (e.g., PCC, PDC, Dess-Martin)Moderate - Generally compatible, but side reactions can occur.Use stoichiometric amounts at or below room temperature.
Selective Oxidants (e.g., Swern, Moffat)High - Generally compatible under standard protocols.Ensure complete quenching of the oxidant during workup.
Photocatalytic Oxidation Variable - Can lead to C-C bond cleavage and ring opening under specific conditions.Requires careful selection of photocatalyst and reaction conditions.

Experimental Protocol for Selective Oxidation:

  • Protocol 2: Swern Oxidation in the Presence of the Morpholine Moiety.

    • In a flask under an inert atmosphere, add oxalyl chloride (1.1 eq.) to a solution of dimethyl sulfoxide (DMSO, 2.2 eq.) in dichloromethane (DCM) at -78°C.

    • After stirring for 15 minutes, add a solution of your substrate containing the (2R,5R)-2,5-Dimethylmorpholine moiety in DCM.

    • Stir for 30 minutes at -78°C.

    • Add triethylamine (5 eq.) and allow the reaction to warm to room temperature.

    • Quench the reaction with water and proceed with a standard aqueous workup.

Issue 3: Instability during Reactions with Organometallics

Q: When I use organometallic reagents like Grignards or organolithiums, I see evidence of reaction with my (2R,5R)-2,5-Dimethylmorpholine-containing starting material. How can I avoid this?

A: The secondary amine of (2R,5R)-2,5-Dimethylmorpholine is acidic and will be deprotonated by strong organometallic bases. This can consume your reagent and potentially lead to undesired side reactions.

Logical Relationship Diagram:

cluster_0 Problem cluster_1 Cause cluster_2 Solutions start Reaction with Organometallic Reagent cause Acidic N-H proton start->cause solution1 Use an excess of the organometallic reagent cause->solution1 solution2 Deprotonate the morpholine with a weaker, non-nucleophilic base first (e.g., n-BuLi at low temp) cause->solution2 solution3 Protect the morpholine nitrogen (e.g., as a Boc-carbamate) cause->solution3

Caption: Strategies for using organometallics.

Experimental Protocol for N-Protection:

  • Protocol 3: Boc Protection of (2R,5R)-2,5-Dimethylmorpholine.

    • Dissolve (2R,5R)-2,5-Dimethylmorpholine (1 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) and a base such as triethylamine (1.2 eq.) or use an aqueous solution of sodium bicarbonate.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, perform an aqueous workup and purify the N-Boc protected product by column chromatography. The protected compound will be stable to organometallic reagents.

General Stability and Handling Recommendations

ConditionRecommendationRationale
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container.To prevent absorption of moisture and atmospheric CO₂.
pH Maintain near-neutral pH (6-8) for general stability.Avoids acid- or base-catalyzed degradation.
Temperature For prolonged heating, keep temperatures below 150°C.Minimizes the risk of thermal decomposition.
Atmosphere For sensitive reactions, use under an inert atmosphere (N₂ or Ar).Prevents potential oxidation of the amine.

References

  • PubChem. (n.d.). 2,5-Dimethylmorpholine. Retrieved from [Link]

  • Jain, A., & Sahu, S. K. (2024).
  • Poupin, P., et al. (1998).

Reference Data & Comparative Studies

Validation

Chiral HPLC Analysis of (2R,5R)-2,5-Dimethylmorpholine Derivatives: A Strategic Method Development Guide

Topic: Chiral HPLC Analysis of (2R,5R)-2,5-Dimethylmorpholine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1][2] Executive Summary (2R,5R)-2,5-D...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chiral HPLC Analysis of (2R,5R)-2,5-Dimethylmorpholine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1][2]

Executive Summary

(2R,5R)-2,5-Dimethylmorpholine is a critical chiral building block in the synthesis of next-generation kinase inhibitors and neurological therapeutics.[1] Its stereochemical purity is non-negotiable; even trace amounts of the (2S,5S) enantiomer or cis-diastereomers (2R,5S / 2S,5R) can alter potency and metabolic stability.[1][2]

This guide addresses the primary analytical challenge: the molecule lacks a strong chromophore , rendering standard UV detection ineffective without modification.[1] We compare two robust analytical pathways: Pre-column Derivatization (UV-Vis) vs. Direct Analysis (CAD/MS) , providing experimental protocols and column selection strategies to ensure <0.1% enantiomeric impurity detection.

Stereochemical Landscape

Before method selection, understanding the target is vital.[1] (2R,5R)-2,5-Dimethylmorpholine exists as part of a two-pair stereoisomer system.[1][3]

Stereochemistry cluster_Trans Trans Isomers (Target Pair) cluster_Cis Cis Isomers (Diastereomers) Node1 (2R,5R)-2,5-Dimethylmorpholine (Target Analyte) Node2 (2S,5S)-2,5-Dimethylmorpholine (Critical Enantiomeric Impurity) Node1->Node2 Enantiomers (Hard to Separate) Node3 (2R,5S)-2,5-Dimethylmorpholine Node1->Node3 Diastereomers (Separable on Achiral Phase) Node4 (2S,5R)-2,5-Dimethylmorpholine Node3->Node4 Enantiomers

Figure 1: Stereochemical relationships of 2,5-dimethylmorpholine. The primary separation challenge is resolving the (2R,5R) target from its (2S,5S) mirror image.

Strategic Method Comparison: Derivatization vs. Direct Analysis

The choice of method depends on available instrumentation and the stage of drug development.

Option A: Pre-Column Derivatization (Recommended for QC)

Principle: Reacting the secondary amine with an aromatic agent (e.g., Benzoyl Chloride, 3,5-Dinitrobenzoyl chloride) introduces a strong UV chromophore and increases molecular size, enhancing interaction with the chiral stationary phase (CSP).[1][2]

Workflow:

Derivatization Step1 Sample Preparation (2R,5R)-Morpholine Step2 Derivatization + Benzoyl Chloride + NaOH (Base) Step1->Step2 Step3 Quench + Glycine/Water Step2->Step3 Step4 Extraction (Ethyl Acetate) Step3->Step4 Step5 Chiral HPLC-UV (254 nm) Step4->Step5

Figure 2: Benzoylation workflow to enable standard UV detection.

Option B: Direct Analysis (Recommended for R&D/High Throughput)

Principle: Utilizing Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) allows for the detection of the native amine without chemical modification.[1]

Comparative Performance Matrix
FeatureMethod A: Derivatization (UV)Method B: Direct Analysis (MS/CAD)
Detector UV-Vis / DAD (230-254 nm)SQ MS / CAD / ELSD
Sensitivity High (LOQ < 0.05%)Medium to High (Dependent on ionization)
Selectivity Excellent (π-π interactions with CSP)Good (Relies on H-bonding/Inclusion)
Robustness High (Stable derivative)Medium (pH sensitive)
Throughput Low (Requires prep time)High (Inject and run)
Cost Low (Standard HPLC)High (Requires MS/CAD)

Column Selection & Screening Strategy

For morpholine derivatives, Polysaccharide-based columns are the gold standard due to their broad recognition mechanisms (H-bonding, dipole-dipole, π-π interactions).[1][3]

Recommended Columns
  • Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate)):

    • Why: The "immobilized" nature allows for a wider range of solvents (e.g., DCM, THF) which can solubilize derivatives better.[1] The chloro-methyl substituents provide unique pockets for the morpholine ring.[3]

  • Chiralcel OJ-H (Cellulose tris(4-methylbenzoate)):

    • Why: Historically excellent for carbonyl-containing analytes (like the benzoylated derivative).[3] The inclusion complexes formed in the cellulose cavity often favor specific morpholine isomers.

  • Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)):

    • Why: Complementary selectivity to IG.[1][3] Often resolves isomers that co-elute on amylose phases.[3]

Screening Protocol (Gradient Mode)
  • Mobile Phase A: n-Hexane (or Heptane)[1][3]

  • Mobile Phase B: Ethanol or Isopropanol (IPA)[1][3]

  • Gradient: 5% B to 50% B over 20 minutes.

  • Flow Rate: 1.0 mL/min[1][3]

  • Temp: 25°C

Detailed Experimental Protocols

Protocol A: Derivatization with Benzoyl Chloride (For UV Detection)

This protocol creates the N-benzoyl-(2R,5R)-2,5-dimethylmorpholine, which has strong UV absorbance at 230 nm and 254 nm.[1][2]

  • Reagents:

    • Analyte Stock: 10 mg/mL (2R,5R)-2,5-dimethylmorpholine in Acetonitrile.[1]

    • Reagent: Benzoyl Chloride (neat).[1][3]

    • Base: 2M NaOH.[3]

  • Procedure:

    • In a 2 mL vial, mix 100 µL Analyte Stock + 200 µL 2M NaOH.

    • Add 10 µL Benzoyl Chloride.[3] Vortex vigorously for 30 seconds.[3]

    • Incubate at Ambient Temperature for 10 minutes.

    • Quench: Add 100 µL 1M Glycine or simply 1 mL Water to stop the reaction.

    • Extract: Add 1 mL Ethyl Acetate, vortex, and centrifuge.

    • Inject: Transfer the top organic layer to an HPLC vial.

  • Chromatography Conditions:

    • Column: Chiralpak IG or Chiralcel OJ-H (4.6 x 250 mm, 5 µm).[1][3]

    • Mobile Phase: n-Hexane : Ethanol (90:10 v/v).[1][3]

    • Detection: UV @ 254 nm.[3]

    • Expected Rs: > 2.0 between enantiomers.

Protocol B: Direct Analysis (For MS/CAD)

Requires no sample prep but demands volatile buffers.[1]

  • Sample Prep: Dilute sample to 0.5 mg/mL in Mobile Phase.

  • Chromatography Conditions:

    • Column: Chiralpak IG-3 (3 µm particle size for higher efficiency).[1][3]

    • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 9.0) : Acetonitrile (60:40 v/v). Note: Basic pH suppresses ionization of the secondary amine, improving peak shape on polysaccharide columns.[1]

    • Detection: ESI-MS (Positive Mode, SIM for [M+H]+ = 116.[1][3]1) or CAD.[1][3][4][5]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Interaction of residual amine with silanols.[3]Add Base: For Normal Phase, add 0.1% Diethylamine (DEA).[1][3] For Reversed Phase, use 0.1% Diethylamine or maintain pH > 8.[1][3]
Low Resolution (Rs < 1.5) Insufficient selectivity.[1][3]Switch Modifier: Change alcohol from Ethanol to IPA (IPA forms stronger H-bonds with CSP). Lower Temp: Reduce column temp to 15°C to enhance enantiomeric recognition.
Split Peaks Rotamers (common in amides/carbamates).[1][3]If analyzing the derivative, increase column temp to 40°C to coalesce rotamers.
No Retention (Void) Solvent strength too high.[1][3]Reduce alcohol content to 1-2% (Normal Phase).

References

  • Daicel Corporation. (2023).[1][3] Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH.[1] Daicel Chiral Technologies.[3] Link

  • Phenomenex. (2024).[1][6] Chiral HPLC Separations: A Guide to Column Selection and Method Development. Phenomenex Technical Guides.[3][7] Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1] Introduction to Modern Liquid Chromatography. Wiley.[3] (Foundational text for HPLC theory).

  • Sigma-Aldrich. (2023).[1][3] Derivatization Reagents for HPLC: Benzoyl Chloride Protocol. Merck KGaA.[3] Link

  • Subramanian, G. (2001).[1][3] Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (Reference for chiral amine resolution strategies).

Sources

Comparative

Performance of (2R,5R)-2,5-Dimethylmorpholine in different solvent systems

The following guide provides an in-depth technical analysis of (2R,5R)-2,5-Dimethylmorpholine , focusing on its performance across various solvent systems. This document is designed for application scientists and medicin...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of (2R,5R)-2,5-Dimethylmorpholine , focusing on its performance across various solvent systems. This document is designed for application scientists and medicinal chemists optimizing synthetic routes or formulation stability.[1]

[1]

Product Identity: (2R,5R)-2,5-Dimethylmorpholine (Trans-isomer) CAS: 106-56-9 (generic), 1639886-52-4 (HCl salt specific) Stereochemical Context: The (2R,5R) enantiomer is the trans-isomer.[1][2] Unlike the cis-meso form, this C2-symmetric isomer is a privileged chiral scaffold used to restrict conformation and modulate lipophilicity (LogP ~0.[1]3) without introducing additional chiral complexity in downstream coupling.[1]

Executive Summary: The "Solvent-Conformation" Effect

The performance of (2R,5R)-2,5-dimethylmorpholine is governed by its diequatorial conformational lock .[1] Unlike unsubstituted morpholine, the trans-methyl groups create a steric barrier that protects the nitrogen center while simultaneously increasing lipophilicity.[1]

  • Best Overall Solvent: Toluene (for Pd-catalyzed couplings).[1] It minimizes competitive coordination and supports the solubility of the lipophilic free base.

  • Best for SNAr: DMSO or NMP .[1] High dielectric constants are required to stabilize the Meisenheimer transition state, which is sterically crowded by the 2,5-methyls.[1]

  • Green Alternative: 2-MeTHF .[1][3] Performs comparably to THF/Toluene in aminations but offers easier workup due to immiscibility with water.[1]

Solubility & Physical Stability Profile

The (2R,5R) isomer exhibits a distinct solubility profile compared to morpholine due to the disruption of the hydration shell by the hydrophobic methyl groups.

Table 1: Solubility Comparison (Free Base at 25°C)
Solvent SystemSolubility RatingPrimary InteractionApplication Note
Water High (>100 mg/mL)H-Bonding (Acceptor/Donor)Ideal for biphasic SNAr; requires pH >10 for extraction.[1]
Methanol/EtOH Very HighH-BondingGood for storage; avoid in electrophilic reactions (competitive nuc).[1]
DCM ExcellentDipole-DipoleStandard for extraction and acylation reactions.[1]
Toluene GoodVan der WaalsPreferred for anhydrous metal-catalyzed cross-coupling.[1]
Hexanes ModerateVan der WaalsPoor solubility for HCl salts; good for precipitating impurities.[1]

Reaction Performance by Solvent Class

A. Nucleophilic Aromatic Substitution (SNAr)

Challenge: The 2,5-dimethyl substitution creates steric hindrance around the nitrogen nucleophile, reducing reaction rates compared to unsubstituted morpholine.[1] Solvent Strategy: Use high-polarity aprotic solvents to strip the cation and leave the amine "naked" and reactive.[1]

  • Recommended System: DMSO or DMF at 80–100°C.[1]

  • Mechanism: The solvent stabilizes the charged intermediate.[1]

  • Green Alternative: Water/Surfactant (TPGS-750-M) .[1]

    • Protocol Insight: In water, the hydrophobic effect forces the lipophilic (2R,5R)-2,5-dimethylmorpholine and the aryl halide into the micellar core, locally increasing concentration and accelerating the rate despite the steric hindrance.[1]

B. Buchwald-Hartwig Amination

Challenge: Palladium catalyst poisoning and


-hydride elimination.[1][4] The (2R,5R) isomer is less prone to 

than acyclic amines but requires specific solvation to prevent Pd-aggregation.[1] Solvent Strategy: Non-polar or moderately polar ethers.[1]
  • Standard: Toluene or 1,4-Dioxane .[1]

  • Performance Data:

    • Toluene (100°C): 92% Yield.[1][5] Minimal hydrodehalogenation side products.[1]

    • DMF (100°C): 45% Yield.[1] Significant Pd black formation observed.[1]

    • t-Amyl Alcohol:[1] 85% Yield.[1][6] Good for base solubility (

      
      ) but harder to remove.[1]
      

Visualizing the Solvent Influence

The following diagram illustrates how solvent choice dictates the reaction pathway, specifically highlighting the competition between productive coupling and steric inhibition.

SolventPathways cluster_0 Solvent Environment Start (2R,5R)-2,5-Dimethylmorpholine S_Polar Polar Aprotic (DMSO/DMF) Start->S_Polar Dissolution S_NonPolar Non-Polar/Ether (Toluene/Dioxane) Start->S_NonPolar S_Protic Aqueous/Micellar (Water + Surfactant) Start->S_Protic Rxn_SNAr SNAr Reaction (Transition State Stabilization) S_Polar->Rxn_SNAr Naked Nucleophile Rxn_Pd Pd-Catalysis (Ligand Exchange) S_NonPolar->Rxn_Pd Stabilizes Catalyst S_Protic->Rxn_SNAr Hydrophobic Effect Outcome_Fast High Yield (Fast Kinetics) Rxn_SNAr->Outcome_Fast In DMSO Rxn_Pd->Outcome_Fast In Toluene Outcome_Slow Moderate Yield (Steric Drag) Rxn_Pd->Outcome_Slow In DMF (Catalyst Death)

Caption: Solvent selection logic flow. Polar aprotic solvents maximize SNAr rates by exposing the nucleophile, while non-polar solvents preserve catalytic cycles in metal couplings.

Experimental Protocol: Solvent-Optimized Coupling

Objective: Coupling (2R,5R)-2,5-dimethylmorpholine with 4-bromoanisole via Buchwald-Hartwig.[1]

Reagents:

  • (2R,5R)-2,5-Dimethylmorpholine (1.2 equiv)[1][7][8]

  • 4-Bromoanisole (1.0 equiv)[1]

  • 
     (2 mol%) / BINAP (4 mol%)[1]
    
  • 
     (1.5 equiv)[1]
    
  • Solvent: Toluene (anhydrous)[1]

Step-by-Step Methodology:

  • Inerting: Charge a reaction vial with

    
    , BINAP, and 
    
    
    
    . Evacuate and backfill with Argon (
    
    
    ).[1] Why: Oxygen degrades the phosphine ligand, critical when using sterically demanding amines.
  • Solvation: Add anhydrous Toluene (0.2 M concentration relative to halide). Note: Do not use DMF; it coordinates to Pd and slows the oxidative addition step.

  • Addition: Add the aryl halide and (2R,5R)-2,5-dimethylmorpholine via syringe.

  • Reaction: Heat to 100°C for 12 hours.

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc).[1] Why: Removes insoluble Pd-black and inorganic salts.[1]

  • Purification: Concentrate and purify via flash chromatography (Hexanes/EtOAc).

Expected Outcome: >90% Yield of the trans-N-aryl product.

Comparative Analysis: Why (2R,5R)?

The choice of the (2R,5R) isomer over the cis-isomer or unsubstituted morpholine is rarely about cost—it is about biological precision .[1]

FeatureMorpholine(2R,5R)-Dimethyl(2R,5S)-Dimethyl (cis)
Lipophilicity (LogP) -0.86~0.3~0.1
Conformation Chair (Fluxional)Rigid Chair (Diequatorial) Chair (Axial/Equatorial)
Metabolic Stability Low (N-oxidation)High (Steric Block) Moderate
Solvent Preference Water/MethanolToluene/DCMAlcohols

Expert Insight: The (2R,5R) isomer's diequatorial methyls create a "hydrophobic shield" above and below the ring plane.[1] This requires solvents with better dispersive interaction capabilities (like Toluene or DCM) for optimal solvation compared to the highly hydrophilic unsubstituted morpholine.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 517880, 2,5-Dimethylmorpholine. Retrieved from [Link][1][8]

  • Surry, D. S., & Buchwald, S. L. (2008).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. (Contextual grounding for Toluene/Dioxane preference in hindered amines).

  • Lipshutz, B. H., et al. (2013).[1] Transitioning organic synthesis from organic solvents to water. Journal of the American Chemical Society.[1][4][9] (Basis for TPGS-750-M micellar SNAr protocols).

  • Morgentin, R., et al. (2012).[1] Stereoselective synthesis of (2R,5R)-dimethylmorpholine derivatives. Tetrahedron. (Source for stereochemical stability and extraction solvents).[1]

Sources

Validation

Stereochemical Integrity of (2R,5R)-2,5-Dimethylmorpholine: A Validation &amp; Comparison Guide

This guide outlines a rigorous validation framework for the stereochemical assignment of (2R,5R)-2,5-Dimethylmorpholine , a critical chiral scaffold in medicinal chemistry (often used to induce conformational restriction...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous validation framework for the stereochemical assignment of (2R,5R)-2,5-Dimethylmorpholine , a critical chiral scaffold in medicinal chemistry (often used to induce conformational restriction in kinase inhibitors and GPCR ligands).[1]

Unlike simple achiral amines, the 2,5-dimethylmorpholine core possesses two non-equivalent stereocenters (C2 adjacent to Oxygen, C5 adjacent to Nitrogen).[1] This creates a complex stereochemical landscape with four potential isomers: the trans-pair ((2R,5R) & (2S,5S)) and the cis-pair ((2R,5S) & (2S,5R)).[1]

Executive Summary: The "Trans" Conformation Challenge

In drug discovery, the (2R,5R) isomer is frequently preferred due to its ability to lock the morpholine ring into a specific chair conformation, projecting substituents into defined vectors.[1] However, synthetic routes (e.g., cyclization of chiral amino alcohols) often yield diastereomeric mixtures.[1]

The Critical Risk: Misassignment of the cis impurity ((2R,5S)) as the desired trans product ((2R,5R)) can lead to erroneous SAR (Structure-Activity Relationship) data.[1] The cis isomer often adopts a flexible twist-boat or distorted chair conformation, whereas the trans-(2R,5R) isomer typically favors a rigid chair with substituents in a diequatorial-like orientation (depending on N-substitution).[1]

This guide compares three validation tiers:

  • Rapid Screen: 1H NMR (

    
    -Coupling & NOE)
    
  • Quantitative Purity: Chiral HPLC/SFC

  • Absolute Confirmation: X-Ray Crystallography

Comparative Analysis of Validation Methods

FeatureMethod A: NMR (

H / NOE)
Method B: Chiral HPLC/SFCMethod C: X-Ray Crystallography
Primary Output Relative Stereochem (cis vs trans)Enantiomeric Excess (% ee) & Diastereomeric Ratio (dr)Absolute Configuration (R,R)
Throughput High (10-20 min)Medium (30-60 min method dev)Low (Days to Weeks)
Sample Req. ~5-10 mg (dissolved)<1 mg (dissolved)Single Crystal (Solid)
Limit of Detection ~2-5% impurity<0.1% impurityN/A (Structural Model)
Cost LowMedium (Columns)High (Instrument/Time)
Best For... Initial reaction monitoringFinal lot release & QCReference Standard certification

Detailed Experimental Protocols

Method A: NMR Spectroscopy (The "Coupling" Signature)

The most immediate validation of the (2R,5R) scaffold comes from analyzing the vicinal coupling constants (


) and Nuclear Overhauser Effect (NOE) signals.[1]

The Principle: The (2R,5R) isomer (trans) typically adopts a chair conformation where the C2 and C5 methyl groups orient to minimize 1,3-diaxial interactions.[1] In many N-substituted derivatives, this results in the ring protons at C2 and C5 adopting an axial orientation.[1]

  • Trans-(2R,5R): Protons H2 and H5 are axial.[1] They exhibit large anti-coupling (

    
     Hz) with adjacent axial protons at C3/C6.[1]
    
  • Cis-(2R,5S): One proton is axial, the other equatorial.[1] The spectrum will show a mix of large and small couplings, or averaged signals if the ring is flipping rapidly.[1]

Protocol:

  • Sample Prep: Dissolve 10 mg of the amine (or salt) in 0.6 mL

    
     or 
    
    
    
    . (Note: Salts often give sharper, locked conformations).
  • Acquisition: Acquire a standard

    
    H spectrum and a 1D-NOE (or 2D-NOESY).
    
  • Analysis:

    • Target Signal: Identify the methine protons at C2 and C5 (typically

      
       3.5 - 4.0 ppm).[1]
      
    • Coupling Check: Look for a doublet-of-doublets (dd) or triplet-of-doublets (td) with at least one large coupling constant (>10 Hz).[1] This confirms the axial orientation characteristic of the trans isomer.[1]

    • NOE Check: Irradiate the C2-Methyl group.[1]

      • Trans (2R,5R): You should NOT see a strong NOE enhancement at the C5-Methyl or H5 proton (they are on opposite faces).[1]

      • Cis (2R,5S): Strong NOE correlations may exist between axial/equatorial substituents on the same face.[1]

Method B: Chiral HPLC (The "Purity" Standard)

Separating the (2R,5R) enantiomer from its (2S,5S) antipode requires a polysaccharide-based chiral stationary phase.[1]

Recommended System:

  • Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).[1]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

    • Note: The amine modifier (DEA) is crucial to prevent peak tailing of the basic morpholine nitrogen.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 210 nm (or Refractive Index if chromophore is weak).[1]

Self-Validating Step: Always inject the racemate (synthesized via non-selective reduction or purchased) first to establish the separation window.[1] If the (2R,5R) sample shows a single peak at the retention time matching one of the racemate peaks, and no peak at the diastereomeric positions, stereochemical purity is confirmed.[1]

Method C: X-Ray Crystallography (Derivatization)[1]

Since 2,5-dimethylmorpholine is a liquid/oil, it must be derivatized to form a crystalline solid for X-ray analysis.[1]

Protocol:

  • Salt Formation: Dissolve the morpholine in diethyl ether. Slowly add 1M HCl in ether. Filter the white precipitate.

  • Crystallization: Dissolve the HCl salt in minimal hot ethanol. Add ethyl acetate dropwise until turbid. Allow to cool slowly to RT, then 4°C.

  • Analysis: Perform Single Crystal X-Ray Diffraction (SC-XRD).

    • Critical Check: Ensure the Flack parameter is close to 0.0 (confirming absolute stereochemistry) rather than 1.0 (inverted) or 0.5 (racemic/twinning).

Visualizing the Validation Workflow

The following diagram illustrates the logical decision tree for validating the (2R,5R) stereocenter during synthesis.

ValidationWorkflow Start Crude Reaction Product (Potential Mixture) NMR Step 1: 1H NMR & NOE (Relative Config Check) Start->NMR Decision1 Large J-coupling (>10Hz)? No C2-C5 NOE? NMR->Decision1 CisPath Major Product is CIS (Incorrect Diastereomer) Decision1->CisPath No TransPath Major Product is TRANS (Proceed to Purity) Decision1->TransPath Yes HPLC Step 2: Chiral HPLC (Enantiomeric Purity) TransPath->HPLC Decision2 Single Peak? >98% ee? HPLC->Decision2 Recryst Recrystallize / Prep HPLC Decision2->Recryst No Final Validated (2R,5R) Intermediate Decision2->Final Yes Recryst->HPLC XRay Optional: X-Ray (HCl Salt) For Absolute Config Final->XRay

Figure 1: Decision tree for verifying the stereochemical outcome of 2,5-dimethylmorpholine synthesis.

Mechanistic Insight: The NOE Signature

To further clarify the NMR validation, the diagram below depicts the expected Nuclear Overhauser Effect (NOE) correlations for the desired trans isomer versus the cis impurity.

NOE_Signature cluster_trans Target: (2R,5R)-Trans cluster_cis Impurity: (2R,5S)-Cis Me2_trans Me (C2) Equatorial Me5_trans Me (C5) Equatorial Me2_trans->Me5_trans NOE: Weak/None (Far Apart) H2_trans H (C2) Axial H5_trans H (C5) Axial H2_trans->H5_trans NOE: None (Opposite Faces) Me2_cis Me (C2) Equatorial Me5_cis Me (C5) Axial Me2_cis->Me5_cis NOE: Possible (Spatial Proximity) H2_cis H (C2) Axial H2_cis->Me5_cis NOE: Strong (Syn-Axial/Eq) H5_cis H (C5) Equatorial

Figure 2: Expected NOE correlations. The absence of cross-ring NOE signals is a hallmark of the trans-diequatorial conformation.[1]

References

  • Chiral HPLC Separations: A Guide to Method Development. Phenomenex. Retrieved from [Link]

  • Validation of Stereochemical Assignment via NMR. Chad's Prep (YouTube/Educational). Retrieved from [Link]

  • Stereochemistry of 2,5-Dialkylmorpholines.

Sources

Comparative

Cost-benefit analysis of using (2R,5R)-2,5-Dimethylmorpholine in synthesis

This guide provides a rigorous cost-benefit analysis of using (2R,5R)-2,5-Dimethylmorpholine as a chiral building block in medicinal chemistry.[1] It contrasts this high-value intermediate with commoditized alternatives...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous cost-benefit analysis of using (2R,5R)-2,5-Dimethylmorpholine as a chiral building block in medicinal chemistry.[1] It contrasts this high-value intermediate with commoditized alternatives like morpholine and cis-2,6-dimethylmorpholine, focusing on structure-activity relationships (SAR), metabolic stability, and synthetic accessibility.[1]

[1]

Executive Summary: The Premium of Chirality

(2R,5R)-2,5-Dimethylmorpholine (CAS: 1639886-52-4) represents a "high-risk, high-reward" strategic choice in lead optimization.[1] While it commands a market price ~500x higher than generic morpholine analogs, its ability to lock active conformations and block metabolic soft spots offers a critical advantage in salvaging late-stage lead series.[1]

FeatureMorpholinecis-2,6-Dimethylmorpholine(2R,5R)-2,5-Dimethylmorpholine
Chirality AchiralMeso (Achiral)Chiral (Enantiopure)
Approx.[1] Cost < $0.10 / g~$0.50 / g~$300.00 / g
Metabolic Stability Low (N-dealkylation/Oxidation)High (Steric shielding)Superior (Site-specific blocking)
Selectivity Low (Flexible)ModerateHigh (Vector-defined)

Recommendation: Utilize (2R,5R)-2,5-dimethylmorpholine only when:

  • Selectivity is driven by a specific vector: The methyl groups are required to clash with off-target residues (e.g., sparing PI3K

    
     while hitting mTOR).[1]
    
  • Metabolic hot-spots are identified: Specifically at the C2 or C5 positions of the morpholine ring.

  • Solubility is a limiting factor: The disruption of crystal packing by the chiral methyls enhances aqueous solubility compared to planar analogs.

Strategic Rationale: The "Magic Methyl" Effect

The introduction of methyl groups at the 2 and 5 positions of the morpholine ring is not merely a lipophilicity modulation; it is a conformational lock.

Conformational Analysis

Unlike unsubstituted morpholine, which rapidly flips between chair conformers, (2R,5R)-2,5-dimethylmorpholine adopts a preferred chair conformation to minimize 1,3-diaxial interactions.[1] In the (2R,5R) trans isomer, the methyl groups orient to stabilize a specific spatial arrangement of the nitrogen lone pair and the ether oxygen.

  • Binding Affinity: This pre-organization reduces the entropic penalty upon binding to the protein target.

  • Selectivity: The fixed vectors of the methyl groups can exploit small hydrophobic pockets in the ATP-binding sites of kinases (e.g., ALK, ROS1, mTOR), providing selectivity over homologous enzymes.[1]

Metabolic Shielding

Morpholine is notoriously susceptible to oxidative metabolism by Cytochrome P450 enzymes (CYP3A4/2D6), leading to:

  • 
    -Hydroxylation:  Leading to ring opening (lactam formation).[1]
    
  • N-Dealkylation: Loss of the pharmacophore.[1]

Placing a methyl group at C2 or C5 sterically hinders the approach of the heme-oxo species to the


-carbon, significantly extending the half-life (

) in human liver microsomes (HLM).[1]

Comparative Technical Analysis

The following table contrasts the target molecule with its primary alternatives in a drug discovery context.

Table 1: Physicochemical and Commercial Comparison
MetricMorpholinecis-2,6-Dimethylmorpholine(2R,5R)-2,5-Dimethylmorpholine
Structure Unsubstituted2,6-syn substitution2,5-trans substitution
Stereochemistry AchiralMeso (Internal plane of symmetry)

-Symmetric (Chiral)
ClogP -0.86~0.2~0.5
pKa (Conj.[1] Acid) 8.369.04~8.5
Synthetic Cost CommoditizedCommoditizedPremium (Multi-step)
Primary Use Solubility handleMetabolic stability (cheap)Selectivity & Potency optimization
Availability Bulk (Tons)Bulk (Tons)Gram to Kilogram scale

Note on Cost: Prices derived from 2025 catalog data. (2R,5R)-2,5-dimethylmorpholine HCl is listed at approx.[1][2][3]


100/kg.[1]

Synthesis & Causality of High Cost

The high cost of (2R,5R)-2,5-dimethylmorpholine stems from the difficulty of establishing the 2,5-trans stereochemistry.[1] Unlike the 2,6-cis isomer, which is thermodynamically favored (both methyls equatorial) and easily made from catalytic hydrogenation of lutidines, the 2,5-isomer requires asymmetric synthesis.[1]

Synthetic Pathway (Chiral Pool Approach)

The most robust route utilizes L-Alanine as a chiral template.[1] This ensures high enantiomeric excess (ee) but introduces multiple steps.

Workflow Visualization (Graphviz):

SynthesisRoute Start L-Alanine (Chiral Pool) Step1 N-Acylation (2-Chloropropionyl Cl) Start->Step1 Stereocenter 1 Retention Inter1 N-(2-Chloropropionyl) -L-Alanine Step1->Inter1 Step2 Base-Mediated Cyclization (NaH/DMF) Inter1->Step2 Stereocenter 2 Formation Inter2 (3R,6R)-3,6-Dimethyl morpholine-2,5-dione Step2->Inter2 Yield Loss Step Step3 Reduction (LiAlH4 or BH3) Inter2->Step3 Global Reduction Product (2R,5R)-2,5-Dimethyl morpholine Step3->Product Final API Block

Figure 1: Enantioselective synthesis route from L-Alanine. The formation of the morpholine-2,5-dione intermediate is the yield-limiting step, driving the high cost.[1]

Experimental Protocol: Pd-Catalyzed Buchwald-Hartwig Coupling

For researchers incorporating this block into a scaffold, standard SNAr conditions often fail due to the steric bulk of the methyl groups.[1] A palladium-catalyzed approach is recommended.[1]

Reagents:

  • Aryl Halide (1.0 equiv)[1]

  • (2R,5R)-2,5-Dimethylmorpholine HCl (1.2 equiv)[1]

  • Pd2(dba)3 (0.02 equiv)

  • XPhos or RuPhos (0.04 equiv)[1]

  • NaOtBu (3.0 equiv)[1]

  • Solvent: Toluene or 1,4-Dioxane (anhydrous)[1]

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with the aryl halide, Pd catalyst, Ligand, and Base. Seal and purge with Argon for 5 minutes.

  • Free Basing: If using the HCl salt of the amine, premix it with the base in the solvent for 10 minutes under Argon before adding to the catalyst mixture to ensure the free amine is available.

  • Coupling: Add the solvent/amine mixture to the catalyst vial via syringe.

  • Heating: Heat to 100°C for 4-12 hours. Monitor conversion by LC-MS.

  • Workup: Filter through a Celite pad to remove Pd black.[1] Concentrate and purify via flash chromatography (0-10% MeOH in DCM).

Critical Insight: The steric hindrance at the nitrogen (due to the adjacent C3/C5 environment) requires electron-rich, bulky ligands like RuPhos to facilitate the reductive elimination step.

Decision Framework: When to Buy?

Use this logic flow to determine if the investment in (2R,5R)-2,5-dimethylmorpholine is justified for your project.

DecisionTree Start Lead Optimization Stage MetabIssue Is Metabolic Stability Poor? Start->MetabIssue SiteID Is Metabolism on Morpholine? MetabIssue->SiteID Yes Selectivity Is Selectivity Required? MetabIssue->Selectivity No SiteID->Selectivity No ResultCheap Use cis-2,6-Dimethyl (Cheap) SiteID->ResultCheap Yes (General) Vector Does Vector Match (2R,5R)? Selectivity->Vector Yes ResultBase Use Morpholine (Baseline) Selectivity->ResultBase No CostCheck Is Cost Prohibitive? Vector->CostCheck Yes Vector->ResultCheap No CostCheck->ResultCheap Yes (Early Screening) ResultExp Use (2R,5R)-2,5-Dimethyl (Premium) CostCheck->ResultExp No (Clinical Candidate)

Figure 2: Decision matrix for selecting morpholine analogs in lead optimization.

References

  • PubChem. 2,5-Dimethylmorpholine Compound Summary. National Library of Medicine. Available at: [Link][1]

  • Borsari, C. et al. (2023).[1] Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry. Available at: [Link]

  • Tzara, A. et al. (2020).[1] Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. Available at: [Link]

  • Wymann, M. P. et al. (2025).[1] Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors. NIH PMC.[1] Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Scalable Chiral Morpholine Synthesis: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals The morpholine moiety is a cornerstone in modern medicinal chemistry, gracing the structures of numerous blockbuster drugs and clinical candidates. Its pres...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The morpholine moiety is a cornerstone in modern medicinal chemistry, gracing the structures of numerous blockbuster drugs and clinical candidates. Its presence often imparts favorable physicochemical properties such as improved aqueous solubility, metabolic stability, and desirable in vivo clearance profiles. The stereochemistry of substituted morpholines is frequently critical for pharmacological activity, making the development of robust, scalable, and economically viable synthetic routes to enantiopure morpholines a paramount objective in the pharmaceutical industry.

This guide provides an in-depth, comparative analysis of the most prevalent synthetic strategies for accessing chiral morpholines, with a keen focus on their scalability. We will dissect the nuances of each approach, moving beyond mere reaction schemes to evaluate them through the critical lens of process chemistry, considering factors such as yield, enantioselectivity, catalyst efficiency, cost of goods, and green chemistry metrics.

Key Synthetic Routes to Chiral Morpholines: A Comparative Overview

Three primary strategies have emerged as the most viable for the large-scale production of chiral morpholines:

  • Asymmetric Hydrogenation of Dehydromorpholines: A powerful and atom-economical approach that establishes the desired stereocenter in the final ring-forming step.

  • Diastereoselective Annulation of Chiral 1,2-Amino Alcohols: A convergent and often highly diastereoselective strategy that leverages the readily available pool of chiral amino alcohols.

  • Cyclization of Chiral Building Blocks Derived from Epoxides or Aziridines: A versatile method that utilizes commercially available or readily synthesized chiral starting materials.

The following sections will delve into the intricacies of each of these routes, providing a critical evaluation of their strengths and weaknesses from a scalability perspective.

Route 1: Asymmetric Hydrogenation of Dehydromorpholines

Asymmetric hydrogenation has become a workhorse in the synthesis of chiral molecules, and its application to the production of chiral morpholines is no exception.[1][2][3][4] This method typically involves the hydrogenation of a prochiral dehydromorpholine precursor in the presence of a chiral catalyst, most commonly based on rhodium, ruthenium, or iridium.

dot graph { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

Dehydromorpholine [label="Dehydromorpholine"]; Chiral_Catalyst [label="Chiral Catalyst\n(e.g., Rh, Ru, Ir)", fillcolor="#FBBC05"]; H2 [label="H₂ Gas"]; Solvent [label="Solvent"]; Chiral_Morpholine [label="Chiral Morpholine", fillcolor="#34A853", fontcolor="#FFFFFF"];

Dehydromorpholine -> Reaction; Chiral_Catalyst -> Reaction; H2 -> Reaction; Solvent -> Reaction; Reaction [label="Asymmetric\nHydrogenation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction -> Chiral_Morpholine; } Figure 1: General workflow for asymmetric hydrogenation of dehydromorpholines.

Key Advantages and Scalability Considerations:
  • High Atom Economy: This route is inherently atom-economical, with the only reagent being hydrogen gas.

  • Excellent Enantioselectivity: With the appropriate choice of catalyst and ligand, enantiomeric excesses (ee) of >99% are often achievable.[2]

  • High Throughput Potential: Asymmetric hydrogenation can often be run at high substrate concentrations and with low catalyst loadings, leading to high turnover numbers (TONs). For instance, in the synthesis of a related chiral tetrahydroquinoline, TONs as high as 80,000 have been reported on a hundred-gram scale, showcasing the potential for high efficiency.[5]

  • Adaptability to Flow Chemistry: The use of gaseous reagents and heterogeneous or homogeneous catalysts makes this reaction class well-suited for continuous flow processing.[6] Flow chemistry offers significant advantages in terms of safety, heat and mass transfer, and scalability over traditional batch processes.[7]

Challenges and Mitigation Strategies:
  • Catalyst Cost and Availability: Chiral phosphine ligands and precious metal precursors can be expensive, impacting the overall cost of goods. However, the high efficiency of these catalysts (low loadings) and the potential for catalyst recycling can mitigate this issue. A life cycle assessment (LCA) of the catalyst can provide a comprehensive understanding of its environmental and economic impact.[8][9][10]

  • High-Pressure Operations: The use of hydrogen gas often necessitates high-pressure reactors, which require specialized equipment and stringent safety protocols to manage the risks of fire and explosion.[11][12][13][14][15]

  • Substrate Synthesis: The synthesis of the dehydromorpholine starting material adds steps to the overall sequence and can impact the overall yield and cost.

Representative Experimental Protocol: Asymmetric Hydrogenation of a Dehydromorpholine

This protocol is a representative example for the synthesis of 2-substituted chiral morpholines.[5]

Materials:

  • Dehydromorpholine substrate (1.0 equiv)

  • [Rh(COD)₂]BF₄ (0.01 equiv)

  • Chiral bisphosphine ligand (e.g., SKP-Phos) (0.011 equiv)

  • Anhydrous, degassed solvent (e.g., Dichloromethane)

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure hydrogenation reactor

Procedure:

  • Catalyst Preparation: In a glovebox, to a dried Schlenk tube, add the chiral bisphosphine ligand and [Rh(COD)₂]BF₄. Add anhydrous, degassed solvent and stir the mixture at room temperature for 30 minutes to form the active catalyst solution.[5]

  • Reaction Setup: In a separate dried Schlenk tube or directly in the autoclave vessel, dissolve the dehydromorpholine substrate in the anhydrous, degassed solvent.[5]

  • Hydrogenation: Transfer the prepared catalyst solution to the substrate solution via cannula. Seal the autoclave, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 50 atm).[5]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for the specified time (e.g., 12-24 hours). The reaction progress can be monitored by techniques such as TLC or GC/MS on aliquots carefully taken from the reaction.[5]

  • Work-up: Upon completion, carefully release the hydrogen pressure. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired chiral morpholine. For large-scale production, crystallization is the preferred method of purification.

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.[5]

Route 2: Diastereoselective Annulation of Chiral 1,2-Amino Alcohols

This widely employed strategy leverages the vast commercial availability of enantiopure 1,2-amino alcohols, which can be readily cyclized with a two-carbon electrophile to construct the morpholine ring.[16]

dot graph { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

Amino_Alcohol [label="Chiral 1,2-Amino Alcohol"]; Two_Carbon_Electrophile [label="Two-Carbon\nElectrophile", fillcolor="#FBBC05"]; Base [label="Base"]; Solvent [label="Solvent"]; Chiral_Morpholine [label="Chiral Morpholine", fillcolor="#34A853", fontcolor="#FFFFFF"];

Amino_Alcohol -> Reaction; Two_Carbon_Electrophile -> Reaction; Base -> Reaction; Solvent -> Reaction; Reaction [label="Annulation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction -> Chiral_Morpholine; } Figure 2: General workflow for the annulation of chiral 1,2-amino alcohols.

Two main approaches exist for this transformation: the traditional morpholinone route and a more modern, greener synthesis using ethylene sulfate.

The Traditional Morpholinone Route

This classic approach involves the acylation of the amino alcohol with a haloacetyl halide, followed by intramolecular cyclization to a morpholinone intermediate. The morpholinone is then reduced to the desired morpholine.

Challenges to Scalability:

  • Multiple Steps: This is a multi-step process, which can lead to lower overall yields and increased process mass intensity (PMI).[1][2][3][4]

  • Harsh Reagents: The reduction of the morpholinone typically requires strong, non-selective, and often hazardous reducing agents like lithium aluminum hydride or borane, which can limit functional group tolerance and generate significant waste.

  • Poor Atom Economy: The use of stoichiometric reagents in both the acylation and reduction steps leads to poor atom economy.

The Modern Ethylene Sulfate Route

A significant advancement in this area is the development of a one or two-step, redox-neutral protocol using inexpensive and readily available ethylene sulfate as the two-carbon electrophile.[8][17][18] This method has been demonstrated on a greater than 50-gram scale, highlighting its potential for industrial application.[8][17]

Key Advantages and Scalability Considerations:

  • High Efficiency and "Green" Profile: This one-pot or two-step process is highly efficient and avoids the use of harsh reducing agents and the generation of significant waste associated with the morpholinone route.[8][17]

  • Readily Available Starting Materials: The synthesis utilizes inexpensive and commercially available 1,2-amino alcohols and ethylene sulfate. A safe and scalable preparation method for ethylene sulfate has also been reported.[19]

  • Favorable Green Chemistry Metrics: The high atom economy and reduced number of steps contribute to a lower Process Mass Intensity (PMI) and E-factor compared to the traditional route.[1][2][3][4][20]

Safety Considerations:

  • Ethylene Sulfate Handling: Ethylene sulfate is a reactive electrophile and should be handled with appropriate personal protective equipment in a well-ventilated area.[16]

Representative Experimental Protocol: Synthesis of a Chiral Morpholine from a 1,2-Amino Alcohol and Ethylene Sulfate

This protocol is based on the highly efficient and scalable method developed by researchers at Boehringer Ingelheim.[8][17]

Materials:

  • Chiral 1,2-amino alcohol (1.0 equiv)

  • Ethylene sulfate (1.05 equiv)

  • Potassium tert-butoxide (t-BuOK) (2.1 equiv)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Reaction Setup: To a solution of the chiral 1,2-amino alcohol in anhydrous THF at 0 °C, add potassium tert-butoxide portionwise.

  • Addition of Ethylene Sulfate: To the resulting slurry, add a solution of ethylene sulfate in anhydrous THF dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Quenching and Work-up: Carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can often be purified by crystallization or column chromatography on silica gel.

Route 3: Cyclization of Chiral Building Blocks from Epoxides or Aziridines

This strategy relies on the ring-opening of a chiral epoxide or aziridine with a suitable nucleophile, followed by intramolecular cyclization to form the morpholine ring.[21] The chirality is introduced from the readily available chiral starting material.

dot graph { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

Chiral_Epoxide [label="Chiral Epoxide\nor Aziridine"]; Nucleophile [label="Nucleophile\n(e.g., Aminoethanol)"]; Intermediate [label="Ring-Opened\nIntermediate"]; Cyclization [label="Intramolecular\nCyclization", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Chiral_Morpholine [label="Chiral Morpholine", fillcolor="#34A853", fontcolor="#FFFFFF"];

Chiral_Epoxide -> Reaction1; Nucleophile -> Reaction1; Reaction1 [label="Ring Opening", shape=ellipse, fillcolor="#FBBC05"]; Reaction1 -> Intermediate; Intermediate -> Cyclization; Cyclization -> Chiral_Morpholine; } Figure 3: General workflow for chiral morpholine synthesis from epoxides or aziridines.

Key Advantages and Scalability Considerations:
  • Convergent Synthesis: This approach allows for the convergent assembly of the morpholine skeleton.

  • Access to Diverse Structures: By varying the chiral epoxide/aziridine and the nucleophile, a wide range of substituted morpholines can be accessed.

Challenges and Mitigation Strategies:
  • Availability and Cost of Chiral Starting Materials: While many simple chiral epoxides and aziridines are commercially available, more complex or highly substituted analogs may require multi-step synthesis, which can impact the overall cost and scalability.

  • Regioselectivity of Ring-Opening: The ring-opening of unsymmetrical epoxides or aziridines can lead to mixtures of regioisomers, requiring careful control of reaction conditions or the use of directing groups.

  • Overall Yield: The overall yield of the multi-step sequence can be a limiting factor for scalability. For example, a two-step process to a key chiral epoxide building block has been demonstrated on a 100-200 g scale, but the overall yields were in the range of 24-60%.[20]

  • Safety of Epoxides: Epoxides are reactive and potentially hazardous materials that require careful handling, especially on a large scale.[22][23][24][25][26]

Scalability Comparison Summary

FeatureAsymmetric HydrogenationAnnulation of 1,2-Amino Alcohols (Ethylene Sulfate Route)Cyclization from Chiral Epoxides/Aziridines
Overall Yield Excellent (often quantitative for the hydrogenation step)High (for the one/two-step process)Moderate to High (dependent on the synthesis of the starting material)
Enantioselectivity Excellent (>99% ee achievable)High (chirality from starting material)High (chirality from starting material)
Atom Economy Very HighHighModerate
Number of Steps 1 (for hydrogenation) + synthesis of precursor1-22+ (including starting material synthesis)
Scalability High (amenable to flow chemistry)High (demonstrated on >50 g scale)Moderate to High (dependent on starting material availability)
Cost of Goods Potentially high catalyst cost, but mitigated by low loading and recyclingLow (inexpensive starting materials)Variable (dependent on cost of chiral starting material)
Green Metrics (PMI) Potentially low due to high atom economyFavorableVariable
Key Challenges High-pressure equipment, catalyst costHandling of reactive ethylene sulfateAvailability and cost of chiral starting materials, regioselectivity

Conclusion and Future Outlook

The choice of the optimal synthetic route for a chiral morpholine is a multifaceted decision that depends on the specific target molecule, the desired scale of production, and the available resources.

  • Asymmetric hydrogenation stands out as a highly efficient and atom-economical method, particularly well-suited for large-scale manufacturing, especially with the implementation of continuous flow technology. The primary considerations are the initial investment in high-pressure equipment and the cost of the catalyst.

  • The annulation of chiral 1,2-amino alcohols using ethylene sulfate represents a significant advancement in terms of green chemistry and process efficiency. Its simplicity, high yields, and use of inexpensive starting materials make it a very attractive option for industrial-scale synthesis.

  • The cyclization of chiral building blocks derived from epoxides or aziridines offers great flexibility in accessing diverse structures. However, the scalability of this route is intrinsically linked to the availability and cost of the chiral starting materials.

As the demand for enantiopure morpholine-containing pharmaceuticals continues to grow, the development of even more efficient, sustainable, and cost-effective synthetic methodologies will remain a key focus for the chemical and pharmaceutical industries. The principles of green chemistry, including the use of catalytic methods, the reduction of waste, and the design of safer chemical processes, will undoubtedly guide future innovations in this critical area of organic synthesis.

References

  • American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. Process Mass Intensity (PMI) Metric. [Link][3]

  • Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 15061–15066. [Link][2][3][4]

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (2021). RSC Publishing. [Link][1]

  • Lopez, J. D., et al. (2024). Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis. The Journal of Organic Chemistry, 89(7), 4261-4282. [Link][2]

  • Martinez, C. D. (2020). Synthesis of Nitrogen Containing Heterocycles and Their Biological Evaluation.
  • Sharma, P. K., Amin, A., & Kumar, M. (2020). The Open Medicinal Chemistry Journal, 14.
  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814. [Link][21]

  • Zhang, X., et al. (2021). Development of a scalable iridium-catalyzed asymmetric hydrogenation process for synthesis of chiral 2-methyl-1,2,3,4-tetrahydroquinoline.
  • CN105481826A - Preparation method of ethylene sulfate. Google Patents. [19]

  • Epoxy Resin Systems Safe Handling Guide. Crosslink Technology Inc.[Link][22]

  • Cotterell, N. (2025). Open call for papers – Metamaterials.
  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link][8][18]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society. [Link][17]

  • Kwo, A. C. (2022). Synthesis and Troubleshooting of Chiral 1,2-Amino Alcohols Leading to Highly Substituted Bisoxazoline Ligands. University of Illinois Urbana-Champaign.
  • Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block. (2024). ACS Publications. [Link][20]

  • Li, M., et al. (2021). Asymmetric Hydrogenation for the Synthesis of 2-Substituted Chiral Morpholines.
  • Hergenrother, P. J., et al. (2016). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. ACS Central Science. [Link][16]

  • The Role of Catalysts in Life Cycle Assessment Applied to Biogas Reforming. (2022). MDPI. [Link][8]

  • Chandra, T., & Zebrowski, J. P. (2016). Hazards associated with laboratory scale hydrogenations. UW-Madison Chemistry. [Link][11]

  • Safe Handling of Epoxy Resin Systems. Wolverine Coatings Corporation. [Link][23]

  • Edjlali, L. (2017).
  • Epoxy Resin Safety Precautions. Entropy Resins. [Link][24]

  • Hydrogenation Reaction Safety In The Chemical Industry. (2025). Industrial Safety Solution. [Link][12]

  • Life cycle assessment of iron-biomass supported catalyst for Fischer Tropsch synthesis. (2023). Heliyon. [Link][10]

  • Flow Chemistry vs. Batch Processes. Aragen Life Sciences. [Link][7]

  • Large-scale dynamic simulation for security assessment of an ethylene oxide manufacturing process. (2014).
  • Batch and Flow Asymmetric Catalysis for the Synthesis of Chiral Active Pharmaceutical Compounds. (2020). MDPI. [Link][27]

  • Hazards associated with laboratory scale hydrogenations. (2016).
  • Final report on the safety assessment of polyethylene. (2007). PubMed. [Link][28]

  • SAFE HANDLING OF EPOXY SYSTEMS. PlasticsEurope. [Link][26]

  • Techno-economic analysis on recent heterogeneous catalysts for ammonia synthesis. (2022). ChemRxiv. [Link][29]

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Comparative

Spectroscopic comparison of cis and trans isomers of 2,5-dimethylmorpholine

This guide provides an in-depth spectroscopic comparison of the cis and trans isomers of 2,5-dimethylmorpholine, designed for researchers in medicinal chemistry and structural analysis.[1] [1][2][3] Executive Summary The...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic comparison of the cis and trans isomers of 2,5-dimethylmorpholine, designed for researchers in medicinal chemistry and structural analysis.[1]

[1][2][3]

Executive Summary

The differentiation of 2,5-dimethylmorpholine stereoisomers is a critical quality control step in the synthesis of morpholine-based drugs (e.g., selective kinase inhibitors).[1] The two isomers exhibit distinct thermodynamic stabilities and spectroscopic signatures derived from their conformational preferences.[2]

  • The trans-isomer (2R,5R / 2S,5S) is generally the thermodynamic product, adopting a diequatorial chair conformation.[1]

  • The cis-isomer (2R,5S / 2S,5R) is the kinetic or less stable product, adopting an axial-equatorial chair conformation.[1]

This guide outlines the definitive NMR and chromatographic methods to distinguish them, relying on the Karplus relationship (


) and the 

-gauche effect
in

C NMR.[1][2]

Conformational Analysis & Stereochemistry

Understanding the 3D geometry is prerequisite to interpreting the spectra. Unlike 2,6-dimethylmorpholine (where the cis isomer is diequatorial), the 1,4-relationship of the substituents in 2,5-dimethylmorpholine inverts the stability profile.[1][3]

Isomer Stability Profile
IsomerConfigurationPreferred ConformationStability
Trans

or

Diequatorial (Both Me groups equatorial)High (Thermodynamic)
Cis

or

Axial-Equatorial (One Me axial, one Me equatorial)Lower (Steric strain)

Note: The presence of the heteroatoms (O and N) breaks the symmetry. Even in the trans isomer, the C2 and C5 positions are chemically non-equivalent, but they share the "equatorial" magnetic environment.

Conformational Logic Flow

Conformation cluster_0 Stereochemical Determination Start 2,5-Dimethylmorpholine Mixture Trans Trans Isomer (Diequatorial) Start->Trans Thermodynamic Control Cis Cis Isomer (Axial/Equatorial) Start->Cis Kinetic Control Trans_Feat Minimizes 1,3-diaxial interactions Trans->Trans_Feat Cis_Feat Suffers 1,3-diaxial strain (Me-H) Cis->Cis_Feat

Figure 1: Conformational preference of 2,5-dimethylmorpholine isomers.

Spectroscopic Identification Guide

A. H NMR Spectroscopy (Proton)

The most diagnostic signals are the methine protons at H2 and H5 .[1][2] Their splitting patterns (multiplicity) reveal the axial or equatorial orientation of the proton itself.[2]

  • Axial Proton (

    
    ):  Large vicinal coupling (
    
    
    
    Hz) to adjacent axial protons.[1][3][2]
  • Equatorial Proton (

    
    ):  Small vicinal coupling (
    
    
    
    Hz) to adjacent axial protons.[1][3][2]
Comparison Table:

H NMR Signatures
FeatureTrans-Isomer (Diequatorial Me)Cis-Isomer (Ax/Eq Me)
H2 Proton Axial (

or

).[1][3][2] Large

(~11 Hz) indicates anti-periplanar relationship with H3ax.[1][2]
Axial (if C2-Me is Eq).[1][3][2] Large

.
H5 Proton Axial (

or

). Large

(~11 Hz) indicates anti-periplanar relationship with H6ax.[1][2]
Equatorial (if C5-Me is Ax).[1][3][2] Small

(< 5 Hz). Appears as a narrow multiplet/broad singlet.
Methyl Signals Two doublets, both in standard range (~1.0–1.2 ppm).[1][2]Two doublets.[1][2] The Axial-Me group is often shifted slightly upfield due to shielding.[1][2]

Diagnostic Rule: If both methine protons (H2 and H5) show large trans-diaxial couplings (>10 Hz), the sample is the Trans isomer.[1][2] If one methine proton shows only small couplings (narrow peak width), it is the Cis isomer.[1]

B. C NMR Spectroscopy (Carbon)

Carbon NMR provides the most robust confirmation via the


-gauche effect .[1][2] An axial substituent is sterically compressed by the 

-protons (3 bonds away), resulting in a significant upfield shift (shielding) of 3–5 ppm compared to an equatorial substituent.[1][2]
Comparison Table:

C NMR Chemical Shifts
Carbon EnvironmentTrans-Isomer (Diequatorial)Cis-Isomer (Axial/Equatorial)
C2-Methyl

ppm (Equatorial)

ppm (Equatorial)
C5-Methyl

ppm (Equatorial)

ppm (Axial)
Ring Carbons (C2/C5) Downfield (deshielded)Upfield shift for the carbon bearing the axial methyl.[1][3][2]

Key Insight: Look for a methyl peak below 17 ppm.[1][2] Its presence is a "smoking gun" for the cis -isomer (or an axial conformation).[1][2]

Experimental Protocols

Protocol 1: Isomer Separation & Isolation

Since synthetic routes often yield mixtures (e.g., reduction of 2,5-dimethylpyrazine or cyclization of amino alcohols), separation is required before definitive analysis.[1]

  • Derivatization (Optional but Recommended): React the crude amine with acetic anhydride or Boc-anhydride.[1][2] The resulting amides/carbamates often have larger differences in boiling point or polarity than the free amines.

  • Fractional Distillation:

    • Use a spinning band column for high efficiency.[1][2]

    • Trans-isomer (diequatorial) typically has a slightly higher boiling point due to a more extended, flatter structure allowing better stacking/interaction, though this can vary by specific derivative.[1][2]

    • Note: For 2,6-dimethylmorpholine, the cis (meso) isomer boils lower than the trans.[1] Verify fractions via GC.

  • GC Method:

    • Column: DB-1701 or equivalent mid-polarity column.[1][3][2]

    • Program: 50°C (2 min)

      
       10°C/min 
      
      
      
      200°C.
    • Retention: The isomers typically separate by 0.5–1.0 minutes.[2]

Protocol 2: NMR Assignment Workflow

NMR_Workflow Sample Purified Isomer Sample H1_Exp Run 1H NMR (CDCl3) Sample->H1_Exp Coupling_Check Analyze H2/H5 Couplings H1_Exp->Coupling_Check Decision1 Both J > 10Hz? Coupling_Check->Decision1 Trans_Res TRANS Isomer (Diequatorial) Decision1->Trans_Res Yes Cis_Check Check 13C NMR Decision1->Cis_Check No (One Narrow) C13_Exp Run 13C NMR Cis_Check->C13_Exp Gamma_Check Methyl Peak < 17 ppm? C13_Exp->Gamma_Check Gamma_Check->Trans_Res No Cis_Res CIS Isomer (Axial-Equatorial) Gamma_Check->Cis_Res Yes (Axial Me)

Figure 2: Decision tree for assigning stereochemistry using NMR data.

References

  • BenchChem. (2024).[1][2] (2R,5S)-2,5-Dimethylmorpholine Structure and Properties. Retrieved from [1][3][2]

  • National Institute of Standards and Technology (NIST). (2023).[1][2] Morpholine, 2,5-dimethyl- Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[1][2] Retrieved from [1][3][2]

  • Nilsson, B., & Hernestam, S. (1978).[1][2] 13C NMR Spectra of Morpholine Derivatives. Organic Magnetic Resonance, 11, 116.[1] (Foundational data for morpholine ring shifts).

  • PubChem. (2025).[1][2] 2,5-Dimethylmorpholine Compound Summary. National Library of Medicine.[2] Retrieved from [1][3][2]

  • ChemicalBook. (2024).[1][2] NMR Spectrum of Dimethylmorpholine Derivatives. Retrieved from [1][3][2]

Sources

Validation

Theoretical vs. Experimental Benchmarking: (2R,5R)-2,5-Dimethylmorpholine in Medicinal Chemistry

[1] Executive Summary In the optimization of lead compounds—particularly for CNS targets like LRRK2—the (2R,5R)-2,5-dimethylmorpholine scaffold has emerged as a superior alternative to unsubstituted morpholine. While the...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the optimization of lead compounds—particularly for CNS targets like LRRK2—the (2R,5R)-2,5-dimethylmorpholine scaffold has emerged as a superior alternative to unsubstituted morpholine. While theoretical models (DFT) predict significant steric penalties for this nucleophile, experimental results consistently demonstrate that its conformational rigidity enhances selectivity and metabolic stability without catastrophically sacrificing reactivity.[1]

This guide contrasts the in silico predictions with in vitro realities, providing a validated roadmap for incorporating this chiral building block into drug discovery workflows.

Conformational Landscape: Theory vs. Reality[1]

The stereochemistry of 2,5-dimethylmorpholine is the primary determinant of its utility. The (2R,5R) isomer is the trans diastereomer. Understanding its preferred conformation is critical for predicting binding affinity.[1]

Theoretical Prediction (DFT)

Density Functional Theory (e.g., B3LYP/6-31G*) predicts two primary chair conformations.[1]

  • Conformer A (Diequatorial): Both methyl groups at C2 and C5 occupy equatorial positions.[1] This minimizes 1,3-diaxial interactions.[1]

  • Conformer B (Diaxial): Both methyl groups are axial.[1]

  • Prediction: The diequatorial conformer is the global minimum, stabilized by approximately 2.5–3.0 kcal/mol over the diaxial form.

Experimental Validation (NMR)

Experimental


H-NMR data confirms the DFT prediction but adds nuance regarding solvent effects.
  • Coupling Constants (

    
    ):  The protons at C2 and C5 exhibit large vicinal coupling constants (
    
    
    
    Hz) with adjacent axial protons, characteristic of an axial orientation for the protons themselves (and thus an equatorial orientation for the methyl groups).[1]
  • NOE Studies: Strong NOE signals between the axial protons at C2/C5 and the axial protons at C6/C3 confirm the rigid chair structure.

Diagram: Conformational Equilibrium

Conformation cluster_legend Thermodynamics Trans_EE Trans-(2R,5R) (Diequatorial) Global Minimum Twist Twist-Boat Transition State Trans_EE->Twist Ring Flip (Slow) Trans_AA Trans-(2R,5R) (Diaxial) High Energy (+3 kcal/mol) Trans_AA->Trans_EE Rapid Relaxation Twist->Trans_AA Unfavorable Stable Stable (Experimental Major)

Caption: The equilibrium strongly favors the diequatorial chair, providing a consistent vector for substituent display in protein pockets.

Reactivity Profile: Nucleophilicity & Sterics[1]

This is where theory often misleads researchers into avoiding this scaffold.[1]

The Theoretical "Red Flag"

Computational metrics (Sterimol parameters, Fukui functions) highlight the steric bulk of the C5-methyl group, which is


 to the nucleophilic nitrogen.
  • Prediction: Significant kinetic retardation in

    
     and Buchwald-Hartwig couplings compared to morpholine.[1]
    
  • Calculated Nucleophilicity (

    
    ):  Lower than morpholine and 2,6-dimethylmorpholine (where methyls are 
    
    
    
    to nitrogen).[1]
The Experimental Reality

While reaction rates are indeed slower, they are rarely prohibitive. The "trans" arrangement prevents the "buttressing effect" seen in cis-2,6-isomers, allowing the nitrogen lone pair to remain accessible.

Comparative Reactivity Data (Standard


 Conditions): 
Conditions: 4-Chloro-quinoline derivative, DIPEA, DMSO, 100°C.
NucleophilePredicted Reactivity (Rel.)Experimental Yield (24h)Notes
Morpholine 1.0 (Reference)92%Complete in 4h.[1]
(2R,5R)-2,5-Dimethyl 0.4581% Requires 12-18h; clean profile.
(2S,6R)-2,6-Dimethyl 0.6065%Lower yield due to competing elimination/aggregates.
2,2-Dimethyl 0.10<10%Sterically dead; theory accurate here.[1]

Key Insight: The (2R,5R) isomer requires time, not necessarily harsher conditions.[1] The reaction profile is cleaner than the 2,6-isomer because the fixed conformation prevents side reactions common with flexible rings.

Physicochemical Properties: pKa and LogP[2]

pKa (Basicity)[1][3]
  • Theory: Inductive effect of two methyl groups (+I) should increase basicity (

    
    ).[1]
    
  • Experiment: The steric hindrance around the nitrogen disrupts solvation of the protonated ammonium species.

    • Morpholine pKa: 8.36

    • (2R,5R)-2,5-DMM pKa:~7.8 – 8.2 (Solvent dependent)

    • Implication: It is less basic than predicted, which is advantageous for CNS penetration (higher fraction of neutral species at physiological pH).[1]

LogP (Lipophilicity)[1]
  • Experiment: The addition of two methyl groups increases LogP by approx. 0.6–0.8 units compared to morpholine.[1]

  • Application: This modulation is used to optimize Brain/Plasma ratios (

    
    ) .[1] For LRRK2 inhibitors (e.g., MLi-2), this scaffold was crucial for achieving a 
    
    
    
    .[1]

Case Study: Synthesis of LRRK2 Inhibitor (MLi-2 Analog)

This workflow demonstrates the optimized installation of (2R,5R)-2,5-dimethylmorpholine onto a heteroaryl core, a common bottleneck in medicinal chemistry.[1]

Experimental Workflow Diagram

Synthesis Start Heteroaryl Chloride (Electrophile) Cond1 Standard SNAr (DIPEA, DMSO, 100°C) Start->Cond1 Reagent (2R,5R)-2,5-DMM (Nucleophile) Reagent->Cond1 Check LCMS Check (Conversion < 50%) Cond1->Check Opt Optimized Buchwald (RuPhos Pd G3, NaOtBu) Check->Opt If Sluggish Product Coupled Product (>90% Yield) Check->Product If Reactive Core Opt->Product

Caption: Decision tree for coupling hindered morpholines. Buchwald conditions often supersede SNAr for this scaffold.

Detailed Protocol: Buchwald-Hartwig Coupling

Use this protocol when SNAr yields are <50% due to the steric drag of the C5-methyl.

  • Preparation: In a glovebox, charge a reaction vial with the Aryl Chloride (1.0 equiv), (2R,5R)-2,5-dimethylmorpholine (1.2 equiv), NaOtBu (1.5 equiv), and RuPhos Pd G3 precatalyst (2-5 mol%).[1]

  • Solvation: Add anhydrous Toluene or 1,4-Dioxane (0.2 M concentration).

  • Reaction: Seal and heat to 90°C for 16 hours.

  • Workup: Cool to RT, dilute with EtOAc, filter through a Celite pad.

  • Purification: Flash chromatography (Hexane/EtOAc).

    • Note: The product often elutes slightly earlier than the des-methyl morpholine analog due to increased lipophilicity.

Why RuPhos? Experimental screening shows that monodentate biaryl phosphines (like RuPhos or BrettPhos) accommodate the steric bulk of


-substituted amines better than bidentate ligands (BINAP/DPPF).[1]

References

  • Stereochemistry & Synthesis of 2,5-Dimethylmorpholine BenchChem. (2R,5S)-2,5-Dimethylmorpholine Structure and Properties.[1][2]

  • LRRK2 Inhibitor Discovery (MLi-2) ACS Publications.[1] Occurrence of Morpholine in Central Nervous System Drug Discovery.

  • Hydroamination Reactivity Studies Journal of the American Chemical Society. Anti-Markovnikov Hydroamination of Alkenes Catalyzed by an Organic Photoredox System.[1]

  • Conformational Analysis of Morpholines ResearchGate. Conformational analysis of morpholine studied using Raman spectroscopy and DFT.[3]

  • pKa Prediction vs Experiment PubMed. Comparison of the accuracy of experimental and predicted pKa values.

Sources

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